4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSZIZAGABEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
This guide provides a comprehensive overview of a robust and strategic pathway for the synthesis of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic scaffold of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyrazolo[3,4-c]pyridine core is a recognized bioisostere of purine, rendering its derivatives valuable candidates for the development of novel therapeutic agents. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the multi-step synthesis of this dihalogenated derivative.
Strategic Overview and Rationale
The synthesis of this compound necessitates a carefully planned multi-step approach, beginning with the construction of the core heterocyclic system, followed by sequential, regioselective halogenations. The selected pathway prioritizes commercially available starting materials, robust and scalable reactions, and high regiochemical control.
The overall synthetic strategy is as follows:
-
Formation of the 1H-pyrazolo[3,4-c]pyridine core: Commencing with a suitably functionalized pyridine derivative, a cyclization reaction is employed to construct the fused pyrazole ring.
-
Regioselective C4-Bromination: Introduction of a bromine atom at the 4-position of the pyrazolo[3,4-c]pyridine ring system.
-
Regioselective C3-Iodination: Subsequent iodination at the 3-position to yield the final target molecule.
This sequential halogenation strategy is predicated on the differential reactivity of the positions on the pyrazolo[3,4-c]pyridine nucleus and allows for the precise installation of two distinct halogen atoms, which can serve as versatile handles for further chemical elaboration in drug discovery programs.
[Image of the chemical reaction for the synthesis of 1H-Pyrazolo[3,4-c]pyridine from 4-amino-3-cyanopyridine and hydrazine hydrate]
[Image of the chemical reaction for the bromination of 1H-Pyrazolo[3,4-c]pyridine to 4-Bromo-1H-pyrazolo[3,4-c]pyridine using NBS]
[Image of the chemical reaction for the iodination of 4-Bromo-1H-pyrazolo[3,4-c]pyridine to this compound using NIS]
Figure 2: Rationale for regioselective halogenation.
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By leveraging a sequential halogenation strategy, this method allows for the controlled introduction of two distinct and synthetically valuable halogen atoms onto the pyrazolo[3,4-c]pyridine scaffold. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]
-
Zhang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry2021 , 41, 116215. [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances2023 , 13(51), 34391-34399. [Link]
A Technical Guide to 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as the bedrock of modern medicinal chemistry. Among these, the pyrazolo[3,4-c]pyridine nucleus has garnered significant attention as a privileged structure. Its isomeric relationship with purines allows it to effectively mimic the endogenous ligands of a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins.[1][2] This inherent bioisosterism makes the pyrazolo[3,4-c]pyridine scaffold a fertile ground for the development of potent and selective inhibitors for various disease indications, from oncology to inflammatory disorders.[3][4][5]
This technical guide focuses on a particularly valuable derivative of this scaffold: 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS Number: 1357946-92-9). The strategic placement of two distinct halogen atoms—a bromine at the 4-position and an iodine at the 3-position—on this biologically relevant core creates a powerful tool for synthetic chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds opens the door to sequential, site-selective functionalization, enabling the precise construction of complex molecular architectures. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, reactivity, and applications of this key building block.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
Structural and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1357946-92-9 | [6] |
| Molecular Formula | C₆H₃BrIN₃ | [6] |
| Molecular Weight | 323.92 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| Purity | Typically ≥95% from commercial suppliers | [6] |
| InChI Key | YZLSZIZAGABEEC-UHFFFAOYSA-N | [6] |
| SMILES | BrC1=CN=CC2=C1C(I)=NN2 | [6] |
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Information | Details |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis and Characterization: A Plausible Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methodologies for the construction and functionalization of related pyrazolopyridine systems. The following proposed synthesis leverages the synthesis of a 4-bromo precursor followed by direct iodination.
Proposed Synthetic Scheme
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors - Google Patents [patents.google.com]
- 4. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of the novel heterocyclic compound, 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and self-validating workflow, grounded in established analytical principles. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, culminating in the unequivocal confirmation by single-crystal X-ray diffraction.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a significant pharmacophore due to its structural resemblance to purine, a key component of nucleic acids. This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents. The specific substitution pattern of this compound offers multiple vectors for further chemical modification, making it a valuable building block in fragment-based drug discovery. A robust and unambiguous structural characterization is therefore a critical first step in unlocking its therapeutic potential.
A Strategic Approach to Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of piecing together evidence from various analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. Our strategy involves a tiered approach, starting with fundamental characterization and progressing to more detailed and definitive analyses.
Part 1: Foundational Analysis - Confirming the Molecular Formula and Key Functional Groups
The initial phase of structure elucidation focuses on determining the molecular formula and identifying the principal functional groups present in the molecule. This foundational data provides the basis for all subsequent, more detailed structural analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.
Expected Outcome:
The presence of bromine and iodine, both with characteristic isotopic patterns, will be a key feature of the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Iodine is monoisotopic (127I). This will result in a distinctive isotopic cluster for the molecular ion peak [M]+.
| Ion | Calculated m/z | Expected Relative Abundance |
| [C6H379BrN3I]+ | 322.8558 | ~100% |
| [C6H381BrN3I]+ | 324.8538 | ~97.6% |
This table presents the predicted isotopic pattern for the molecular ion, which serves as a primary confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution and mass accuracy of the instrument will allow for the determination of the elemental formula from the measured m/z value.
-
Analysis: Compare the observed isotopic pattern of the molecular ion peak with the theoretically calculated pattern for C6H3BrIN3.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides valuable information about the types of chemical bonds present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for N-H and C=N bonds within the heterocyclic ring system.
Expected Absorptions:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm-1, characteristic of the pyrazole N-H group.
-
C=N and C=C stretching: A series of absorptions in the 1600-1450 cm-1 region, corresponding to the vibrations of the fused aromatic rings.
Part 2: Unraveling the Connectivity - Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to assemble the structure of this compound.
1H NMR Spectroscopy: Probing the Proton Environment
The 1H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on the proposed structure, we expect to see signals for the protons on the pyridine ring and the pyrazole N-H.
Predicted 1H NMR Chemical Shifts (in DMSO-d6):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-N1 | ~13.5 | broad singlet | - |
| H-6 | ~8.5 | doublet | ~5 Hz |
| H-7 | ~7.5 | doublet | ~5 Hz |
This table provides predicted chemical shifts based on analogous structures. Actual values may vary.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted 13C NMR Chemical Shifts (in DMSO-d6):
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~90 |
| C-4 | ~110 |
| C-6 | ~150 |
| C-7 | ~120 |
| C-7a | ~145 |
| C-3a | ~135 |
These are estimated chemical shifts and will be confirmed by 2D NMR experiments.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. The following experiments will be performed:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for piecing together the molecular fragments.[1]
Expected 2D NMR Correlations:
| 1H Signal (ppm) | COSY Correlations (ppm) | HSQC Correlation (ppm) | Key HMBC Correlations (ppm) |
| ~8.5 (H-6) | ~7.5 (H-7) | ~150 (C-6) | ~120 (C-7), ~145 (C-7a) |
| ~7.5 (H-7) | ~8.5 (H-6) | ~120 (C-7) | ~150 (C-6), ~110 (C-4) |
| ~13.5 (N-H) | - | - | ~90 (C-3), ~135 (C-3a), ~145 (C-7a) |
This table summarizes the expected key correlations that will be used to build the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a standard 1D 1H spectrum.
-
Acquire a 1D 13C spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the 1D spectra to identify the chemical shifts and multiplicities. Use the 2D spectra to establish the connectivities as outlined in the table above.
Visualizing the Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
Part 3: Absolute Confirmation - Single-Crystal X-ray Diffraction
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal, confirming the connectivity, stereochemistry, and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents. A common method is to dissolve the compound in a good solvent (e.g., dichloromethane) and layer it with a poor solvent (e.g., hexane).[2]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Expected Outcome:
The X-ray crystallographic analysis will provide the definitive three-dimensional structure of this compound, confirming the positions of the bromine and iodine atoms and the overall geometry of the fused ring system. This will serve as the final piece of evidence in the structure elucidation process.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. By following the workflow outlined in this guide, from initial molecular formula determination by mass spectrometry to the detailed connectivity analysis by 2D NMR, and final confirmation by X-ray crystallography, a researcher can confidently and unambiguously determine the structure of this novel and potentially valuable heterocyclic compound. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for future research and development.
References
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San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available from: [Link]
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Huang, G., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1235. Available from: [Link]
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ResearchGate. X-Ray crystallographic structure of 22c. Available from: [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]
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ResearchGate. The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Available from: [Link]
-
Cerezo-Gálvez, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5726. Available from: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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PubChem. 4-bromo-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]
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An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a robust, step-by-step experimental protocol for the acquisition and interpretation of NMR data for this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolopyridine derivatives.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous biologically active compounds. Derivatives of this scaffold have been reported to exhibit a wide range of therapeutic activities, including but not limited to, inhibition of kinases, phosphodiesterases, and other key enzymes implicated in various disease states.[1] The specific substitution pattern of 4-bromo and 3-iodo on the 1H-pyrazolo[3,4-c]pyridine ring system offers multiple vectors for chemical elaboration, making it a versatile building block for the synthesis of compound libraries in fragment-based drug discovery (FBDD) and lead optimization campaigns.[2][3]
Accurate structural elucidation is paramount in the development of novel pharmaceutical agents. NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.[4][5] This guide provides a detailed exposition of the expected NMR spectral features of this compound and a practical framework for its experimental characterization.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of substituent effects on the pyrazolopyridine core and comparison with structurally related compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the N-H proton of the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | 8.3 - 8.6 | Doublet | 5.0 - 6.0 | Deshielded due to the proximity of the electronegative nitrogen atom in the pyridine ring. |
| H-7 | 7.5 - 7.8 | Doublet | 5.0 - 6.0 | Coupled to H-6. |
| N1-H | 13.0 - 14.0 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding and exchange.[6] It may appear as a broad signal or may not be observed in protic solvents.[6] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals for the six carbon atoms in the heterocyclic core.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | 85 - 95 | Shielded due to the attached iodine atom (heavy atom effect). |
| C-4 | 110 - 120 | Shielded due to the attached bromine atom. |
| C-4a | 145 - 155 | Quaternary carbon at the ring junction. |
| C-6 | 148 - 152 | Deshielded due to the adjacent nitrogen atom. |
| C-7 | 120 - 125 | Aromatic CH. |
| C-7a | 135 - 145 | Quaternary carbon at the ring junction. |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for obtaining high-quality 1D and 2D NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
2D NMR Experiments for Unambiguous Assignments
To confirm the assignments of the proton and carbon signals, the following 2D NMR experiments are highly recommended:[7]
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. A cross-peak between H-6 and H-7 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This will definitively link H-6 to C-6 and H-7 to C-7.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule. For example, correlations from H-6 to C-4a and C-7a, and from H-7 to C-4a and C-5 would be expected.
Visualization of Experimental Workflows
General NMR Workflow
Caption: Expected key long-range HMBC correlations.
Interpretation of Spectral Data: Causality and Insights
The interpretation of the NMR spectra of this compound should be guided by fundamental principles of chemical shifts and coupling constants. [4][8]
-
Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the bicyclic system and the halogen substituents significantly influences the electronic environment of the protons and carbons, leading to the observed chemical shifts. [5]The deshielding effect of the pyridine nitrogen causes the adjacent proton (H-6) to resonate at a lower field compared to H-7. The heavy iodine atom at C-3 is expected to induce a significant upfield shift (shielding) of the C-3 signal, a phenomenon known as the "heavy atom effect".
-
Coupling Constants: The magnitude of the coupling constant between H-6 and H-7 (typically around 5-6 Hz) is characteristic of ortho-coupling in a six-membered aromatic ring.
-
Tautomerism: It is important to consider the possibility of tautomerism in the pyrazole ring, where the proton can reside on either N1 or N2. For the parent 1H-pyrazolo[3,4-c]pyridine, the N1-H tautomer is generally the more stable form. [1]The presence of a single set of signals in the NMR spectrum would suggest that either one tautomer is predominant or that there is a rapid exchange between tautomers on the NMR timescale. [6]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectral characteristics of this compound. The detailed experimental protocols and interpretative guidelines furnished herein are designed to empower researchers in the unambiguous structural verification of this and related heterocyclic compounds. A thorough understanding and application of 1D and 2D NMR techniques are indispensable for accelerating the discovery and development of novel therapeutics based on the versatile pyrazolopyridine scaffold.
References
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Tsikouris, O., Bartl, T., Toušek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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ResearchGate. (n.d.). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
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Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of biologically active molecules incorporating these structural motifs. Among these, the pyrazolopyridine core is of significant interest. Its structural resemblance to purine makes it an attractive scaffold for designing molecules that can interact with a wide variety of biological targets, including kinases, which often feature purine-binding pockets.[1] The compound this compound represents a highly functionalized and versatile example of this scaffold. The presence of distinct halogen atoms at the 4- and 3-positions offers multiple, orthogonal vectors for chemical elaboration, making it a valuable building block in fragment-based drug discovery (FBDD) and lead optimization.[1][2][3]
However, the therapeutic potential of any compound is fundamentally gated by its physicochemical properties, chief among them being solubility. Poor aqueous solubility is a primary driver of formulation challenges and can lead to low or erratic bioavailability, ultimately terminating the development of otherwise promising drug candidates.[4][5] Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a critical prerequisite for its successful application in drug development.
This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. It further outlines detailed, field-proven experimental protocols for the precise determination of both its thermodynamic and kinetic solubility, empowering researchers to generate the robust data needed to advance their discovery programs.
Predicted Solubility Profile: A Structural Analysis
While specific experimental data for this compound is not extensively published, a robust prediction of its solubility characteristics can be derived from its constituent chemical features. The molecule's behavior in various media is dictated by a balance between its hydrophilic and lipophilic elements.
-
Core Structure: The fused pyrazolo[3,4-c]pyridine ring system is aromatic and largely nonpolar.
-
Ionizable Groups: The molecule is amphoteric. The pyridine nitrogen atom is weakly basic (pKa ~2-3, estimated) and can be protonated at low pH. The pyrazole N-H proton is weakly acidic (pKa ~9-11, estimated) and can be deprotonated at high pH. This dual nature is the primary driver of its pH-dependent aqueous solubility.
-
Halogen Substituents: The bromo and iodo groups are large, polarizable, and significantly increase the molecule's lipophilicity (fat-loving nature). This increased lipophilicity is expected to substantially decrease its intrinsic aqueous solubility.
Based on this analysis, the compound is predicted to be a classic "brick dust" molecule—a compound with poor intrinsic solubility in water. However, its solubility can be significantly modulated by pH. It is expected to be more soluble in common polar aprotic organic solvents used in drug discovery laboratories.
Table 1: Predicted Physicochemical and Solubility Characteristics
| Parameter | Predicted Characteristic | Rationale |
| Molecular Weight | 323.9 g/mol | C₆H₃BrIN₃ |
| Aqueous Solubility (Intrinsic) | Very Low | Dominated by the lipophilic halogenated aromatic core. |
| Aqueous Solubility (Low pH) | Moderately Increased | Protonation of the basic pyridine nitrogen forms a cationic salt. |
| Aqueous Solubility (High pH) | Moderately Increased | Deprotonation of the acidic pyrazole N-H forms an anionic salt. |
| Solubility in Polar Aprotic Solvents (DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |
| Solubility in Polar Protic Solvents (Methanol, Ethanol) | Moderate to Low | Solvation is possible but may be limited by the compound's crystallinity. |
| Solubility in Nonpolar Solvents (Hexane, Toluene) | Very Low | The polar heterocyclic nature of the core prevents effective solvation. |
| Lipophilicity (LogP) | High | The presence of two heavy halogens significantly increases lipophilicity. |
Experimental Determination of Solubility: Protocols and Rationale
Early and accurate solubility testing is crucial to avoid costly late-stage failures in drug development.[5] Two primary types of solubility are measured: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The "gold standard" for its determination is the shake-flask method.[4][6] It is a low-throughput but highly accurate measurement critical for pre-formulation and development.
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically DMSO) in an aqueous buffer. It is a high-throughput method well-suited for early discovery to quickly rank compounds.[5]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This protocol determines the equilibrium solubility and is the most reliable method for sparingly soluble compounds.[6]
Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid compound. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions (e.g., temperature, pH).
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test solvents (e.g., pH 2.0 buffer, pH 7.4 buffer, water, 1-octanol). A visual excess of solid material must remain to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation followed by careful removal of the supernatant is recommended. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification:
-
Prepare a standard calibration curve of the compound at known concentrations.
-
Dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
Self-Validation: The protocol's trustworthiness is ensured by confirming that a solid phase remains at the end of the experiment, verifying that saturation was achieved. Running the experiment in triplicate provides statistical confidence in the final value.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: High-Throughput Kinetic Solubility Measurement
This protocol uses nephelometry (light scattering) to rapidly assess the concentration at which a compound precipitates from a DMSO stock solution into an aqueous buffer.
Causality: When a compound precipitates out of solution, it forms fine particles that scatter light. The amount of scattered light is proportional to the amount of precipitate. The concentration just before a significant increase in light scattering is recorded as the kinetic solubility.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.
-
Dispensing: Using a liquid handler, transfer a small, precise volume (e.g., 1-2 µL) from the DMSO plate to a corresponding microplate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). This step rapidly changes the solvent environment, inducing precipitation for concentrations above the kinetic solubility limit.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow for the formation of precipitate.
-
Measurement: Read the plate on a microplate nephelometer, which measures the light scattered by the particles in each well.[5]
-
Data Analysis: Plot the light scattering units (LSU) versus the compound concentration. The kinetic solubility is determined as the concentration at which the LSU value begins to rise sharply above the baseline.
Self-Validation: The inclusion of positive and negative controls (a known insoluble and a known soluble compound, respectively) on each plate is essential to validate the assay's performance.
Workflow Diagram: Kinetic Solubility by Nephelometry
Caption: High-throughput kinetic solubility workflow.
Conclusion
This compound is a strategically important heterocyclic scaffold with significant potential in drug discovery. Based on its chemical structure, it is predicted to have low intrinsic aqueous solubility, a common characteristic of potent, ligand-efficient fragments. However, its amphoteric nature suggests that its solubility can be substantially improved at pH values away from its isoelectric point. For practical applications, it is expected to be readily soluble in polar aprotic solvents like DMSO.
This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to move beyond prediction. By rigorously applying the shake-flask and high-throughput kinetic solubility methods outlined, drug development professionals can generate the critical data required to understand this compound's behavior, guide formulation strategies, and ultimately unlock its full therapeutic potential.
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Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Royal Society of Chemistry URL: [Link]
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Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL: [Link]
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Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
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4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine safety and handling
An In-depth Technical Guide: Safety and Handling of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Introduction
This compound is a disubstituted halogenated heterocyclic compound. Its core structure, the pyrazolopyridine scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to purines, which are fundamental components of DNA and various coenzymes.[1] This similarity allows compounds like this compound to serve as valuable building blocks or fragments in the synthesis of novel therapeutic agents, potentially targeting a wide array of proteins such as kinases.[2][3][4]
However, the very features that make this compound synthetically useful—the presence of reactive bromine and iodine atoms on an electron-rich heterocyclic system—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed for laboratory professionals engaged in research and development. The protocols herein are structured to create a self-validating system of safety, emphasizing the causality behind each procedural step to ensure both compliance and a deep-rooted culture of safety.
Compound Identification and Physicochemical Properties
Precise identification is the first step in any safety protocol. The fundamental properties of this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1357946-92-9 | [5] |
| Molecular Formula | C₆H₃BrIN₃ | [6] |
| Molecular Weight | 323.92 g/mol | [6] |
| Physical Form | Solid | [6] |
| InChI Key | YZLSZIZAGABEEC-UHFFFAOYSA-N | [6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic. This classification is the primary driver for the stringent handling controls detailed in this guide.
| GHS Classification | Details | Source |
| Pictogram | [6] | |
| Signal Word | Danger | [6] |
| Hazard Class | Acute Toxicity 3, Oral | [6] |
| Hazard Statement | H301 : Toxic if swallowed. | [6][7] |
| Precautionary Statements | P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P264 : Wash hands thoroughly after handling. P270 : Do not eat, drink or smoke when using this product. P280 : Wear protective gloves/protective clothing/eye protection/face protection. P405 : Store locked up. | [6][8] |
| Transport Information | UN Number : 2811 Proper Shipping Name : TOXIC SOLID, ORGANIC, N.O.S. Hazard Class : 6.1 Packing Group : III | [5] |
Exposure Controls and Personal Protection
The high acute oral toxicity of this compound mandates a multi-layered approach to exposure prevention, combining engineering controls and personal protective equipment (PPE). The causality is clear: preventing ingestion, inhalation of airborne particles, and skin contact is paramount.
Engineering Controls
The primary line of defense is to contain the material at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified and properly functioning chemical fume hood.[8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust.[8]
-
Safety Stations: Eyewash stations and safety showers must be located in close proximity to the workstation and be unobstructed.[8]
Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory. The selection of specific PPE should be guided by a thorough risk assessment and conform to established standards.
| PPE Category | Specification | Rationale and Standards |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against dermal contact. Gloves must be inspected before use and disposed of after contamination. Use proper removal technique to avoid skin contact. Must satisfy specifications of EU Directive 89/686/EEC and the standard EN374.[8] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes or airborne particles. Must comply with European standard EN 166.[8] |
| Skin and Body | Closed-front lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. Contaminated clothing should be removed immediately and washed before reuse.[8] |
| Respiratory | Not typically required if work is performed within a fume hood. | In the event of a spill or failure of engineering controls, a respirator may be necessary. Consult your institution's safety officer for appropriate respirator selection. |
Risk Assessment and Safe Handling Protocols
A proactive approach to safety is a self-validating system. Before any procedure, a formal risk assessment should be conducted. The workflow below illustrates this essential process.
Caption: A cyclical workflow for laboratory risk assessment.
Step-by-Step Protocol for Handling Solid this compound
This protocol is designed to minimize the generation of dust and prevent cross-contamination.
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Don all required PPE as specified in Section 3.2.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware) within the hood.
-
-
Weighing and Transfer:
-
Retrieve the stock container from its designated storage location (see Section 7).
-
Perform the weighing procedure deep within the fume hood to ensure any airborne particles are captured.
-
Carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.
-
Securely close the primary stock container immediately after use.
-
-
Post-Transfer and Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat, contaminated bench paper, and gloves as halogenated solid waste (see Section 7).
-
Wipe down the work surface within the fume hood.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.[8]
-
The following diagram outlines this critical laboratory workflow.
Caption: Step-by-step workflow for safely handling the solid compound.
First-Aid Measures
In the event of exposure, immediate and appropriate action is critical. All laboratory personnel must be familiar with these procedures.
| Exposure Route | First-Aid Procedure | Source |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [7][8][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops. | [8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician. | [8] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [9] |
Accidental Release and Spill Management
A prepared response to a spill minimizes risk to personnel and the environment.
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.
-
Gently cover the solid spill with an inert, non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8]
-
Using non-sparking tools, carefully scoop the mixture into a designated, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent and decontaminating agent.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area.
-
Activate the nearest fire alarm to alert others and contact your institution's emergency response team.[10]
-
Storage and Disposal
Proper storage and disposal are legally required and essential for safety.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
The designated storage area must be secure and locked, accessible only to authorized personnel, in accordance with the P405 precautionary statement.[8]
-
Recommended storage conditions are in a dark place under an inert atmosphere at 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The compound falls under Storage Class 6.1C for combustible, acutely toxic substances.[6]
Disposal
As a halogenated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation: All waste containing this compound (unreacted material, contaminated items, cleanup debris) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [10][11][12] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
Environmental Protection: Under no circumstances should this material or its container be disposed of down the drain or released into the environment.[8]
-
Final Disposal: The ultimate disposal method, typically high-temperature incineration, should be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[13]
Toxicological and Ecological Information
-
Toxicology: The primary known hazard is acute oral toxicity (GHS Category 3).[6] Comprehensive toxicological data, including chronic effects, carcinogenicity, and mutagenicity, has not been thoroughly investigated for this specific research chemical. Therefore, it is prudent to handle it with the assumption that unknown long-term hazards may exist.
-
Ecology: Specific ecotoxicological data is not available. However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. All measures must be taken to prevent its release into soil or waterways.
Conclusion
This compound is a potent tool for chemical innovation, but its utility is matched by its significant acute toxicity. A disciplined and informed approach to safety is non-negotiable. The core principles for handling this compound are: Containment through robust engineering controls, Protection via appropriate PPE, and Compliance with rigorous protocols for handling, storage, and waste disposal. By understanding the causality behind these measures, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.
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MATERIAL SAFETY DATA SHEET - Avantor. (URL: [Link])
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - National Institutes of Health (NIH). (URL: [Link])
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - National Institutes of Health (NIH). (URL: [Link])
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois. (URL: [Link])
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4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3 - iChemical. (URL: [Link])
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3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. (URL: [Link])
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Digital.CSIC. (URL: [Link])
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The Strategic Sourcing and Application of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of heterocyclic scaffolds is paramount. These core structures provide the three-dimensional framework necessary for potent and selective interaction with biological targets. Among these, the pyrazolo[3,4-c]pyridine core has garnered significant attention due to its structural resemblance to endogenous purines, making it an intrinsically valuable starting point for engaging with a wide variety of protein targets, particularly kinases.
This guide provides an in-depth technical overview of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine , a highly functionalized and versatile building block. Its di-halogenated nature offers medicinal chemists a powerful tool for vectorial functionalization, allowing for the systematic and regioselective elaboration of a molecular scaffold. We will explore its commercial availability, key physicochemical properties, plausible synthetic routes, and strategic applications in drug discovery workflows, with a focus on the underlying chemical principles that drive its utility.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are the foundation of reproducible research. The key identifiers and properties for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| CAS Number | 1357946-92-9 |
| Appearance | Solid |
| InChI Key | YZLSZIZAGABEEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(NN=C2I)C=N1)Br |
Commercial Availability and Sourcing
Acquiring high-quality starting materials is a critical, yet often challenging, step in the research and development pipeline. This compound is available from specialized chemical suppliers catering to the life science and drug discovery sectors. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive analytical data to verify identity and purity.
It is important to note that some suppliers offer this compound as part of an "early discovery" collection, where the buyer assumes responsibility for confirming the product's identity and purity.
| Supplier | Catalog Number | Purity | Notes |
| Sigma-Aldrich | BLN00069 (via BLD) | 95% | Distributed for BLD Pharmatech. Storage at 2-8°C in an inert atmosphere is recommended. |
| BLD Pharmatech | BL3H98523776 | 95% | Direct supplier. Provides basic physicochemical properties and storage conditions. |
Note: Availability and catalog information are subject to change. Researchers should always verify details directly with the supplier.
Synthesis and Vectorial Functionalization
A logical synthetic strategy would involve the initial construction of a bromo-substituted pyrazolo[3,4-c]pyridine core, followed by a regioselective iodination at the C3 position.
Proposed Synthetic Workflow
The diagram below outlines a potential synthetic pathway, starting from a substituted aminopyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocol Considerations:
-
Huisgen Indazole Synthesis: This classical reaction involves the diazotization of an aminopyridine followed by intramolecular cyclization to form the pyrazole ring. The use of dichloroethane (DCE) as a co-solvent can improve scalability and ease of isolation.[1]
-
Deacetylation: A simple base-mediated deacetylation, such as with sodium methoxide in methanol, efficiently reveals the N-H of the pyrazole ring.[1]
-
Regioselective Iodination: The C3 position of the pyrazolo[3,4-c]pyridine core is electron-rich and susceptible to electrophilic aromatic substitution. Treatment with N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF is a standard and effective method for achieving this transformation, as demonstrated on similar pyrazolopyridine scaffolds.[2]
The Power of Vectorial Functionalization
The primary value of this reagent lies in the differential reactivity of its three key functionalization points: the C3-Iodo, C4-Bromo, and N1-H positions. This allows for a controlled, stepwise elaboration of the molecule, a concept known as vectorial functionalization.[1]
Caption: Orthogonal reaction vectors of the pyrazolo[3,4-c]pyridine scaffold.
-
C3-Iodo Bond: The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at this position first, under relatively mild conditions.
-
C4-Bromo Bond: The carbon-bromine bond is less reactive than the C-I bond but is still highly suitable for a range of transformations, including Suzuki couplings (under more forcing conditions) and, notably, Buchwald-Hartwig aminations to install various amine functionalities.
-
N1-H Position: The pyrazole nitrogen can be readily alkylated or arylated using standard conditions (e.g., an electrophile and a base), providing another vector for scaffold growth and property modulation.
This predictable, stepwise reactivity allows researchers to build molecular complexity rationally, exploring the chemical space around the core to optimize interactions with a protein target.
Key Applications in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Its utility is primarily driven by its ability to mimic the purine core, enabling it to function as a versatile hinge-binding motif in many kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
Heterocyclic compounds are cornerstones of FBDD.[1] this compound serves as an ideal starting fragment. Its di-halogenation provides clear, actionable vectors for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by systematically adding functional groups that can form favorable interactions with a target protein.[1]
Kinase Inhibitor Development
Pyrazolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, which are critical targets in oncology and immunology. For example, related pyrazolo[3,4-b]pyridine cores have been used to design inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[2] The workflow for developing such an inhibitor often follows the path illustrated below.
Caption: Hit-to-Lead workflow using the di-halogenated scaffold.
This systematic approach, enabled by the scaffold's orthogonal reactivity, allows for the rapid generation of structure-activity relationships (SAR), accelerating the discovery of potent and selective drug candidates.
Safety, Handling, and Storage
As a highly reactive and biologically active compound class, proper handling of this compound is essential.
-
Hazard Classification: This compound is classified as acutely toxic if swallowed (H301).[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. In case of accidental ingestion, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Supplier recommendations suggest storage at 2-8°C under an inert atmosphere to ensure long-term stability.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its commercial availability, combined with a highly desirable pattern of di-halogenation, provides an exceptional platform for fragment-based design and lead optimization. The scaffold's predictable and orthogonal reactivity at its three main functionalization points allows for the rational and efficient exploration of chemical space. For research groups focused on kinase inhibitor discovery and other areas of modern drug development, a thorough understanding and proficient use of this versatile building block can provide a significant competitive advantage in the quest for novel therapeutics.
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A Guide to the Application of Substituted Pyrazolopyridines in Modern Drug Discovery
Preamble: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazolopyridine nucleus is a quintessential example of such a scaffold.[1] Formed by the fusion of pyrazole and pyridine rings, this heterocyclic system is a structural bioisostere of natural purines, allowing it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes.[2][3] This inherent advantage, combined with well-established synthetic methodologies that permit precise derivatization, has positioned substituted pyrazolopyridines as a cornerstone in the development of novel therapeutics for a wide array of human diseases.[2][4]
This guide provides an in-depth exploration of the pyrazolopyridine core, moving from its fundamental chemical properties to its diverse applications in oncology, neurodegenerative disorders, and beyond. We will dissect key signaling pathways, detail validated experimental protocols for compound evaluation, and present a logical workflow for advancing these promising molecules from initial discovery to lead optimization.
Section 1: The Therapeutic Landscape of Pyrazolopyridines
The versatility of the pyrazolopyridine scaffold is evident in the breadth of its biological activities.[5][6] Its ability to serve as a hinge-binding core in kinases has made it particularly impactful in oncology, but its utility extends significantly to other complex disease areas.[7][8]
Oncology: A Kinase-Centric Approach
Aberrant activity of protein kinases is a well-established driver of nearly all hallmarks of cancer, making them highly attractive drug targets.[2] Pyrazolopyridines have proven exceptionally effective as ATP-competitive kinase inhibitors, leading to several approved drugs and numerous clinical candidates.[7][8]
Dysregulation of kinase-mediated signaling pathways is a fundamental mechanism of oncogenesis.[9] These pathways, such as the MAPK/ERK and PI3K/Akt cascades, control critical cellular processes including proliferation, survival, and apoptosis.[9] Pyrazolopyridine-based inhibitors function by occupying the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the aberrant signaling cascade.[1]
Key Examples & Targets: The clinical success of this scaffold is exemplified by a growing number of compounds targeting various kinases. These successes underscore the chemical tractability and favorable pharmacokinetic properties often associated with the pyrazolopyridine core.[2]
| Compound (Example) | Primary Kinase Target(s) | Therapeutic Area | Development Status |
| Selpercatinib | RET (Rearranged during Transfection) | Thyroid & Lung Cancer | Approved[2][8] |
| Olverembatinib | BCR-ABL | Chronic Myeloid Leukemia | Approved (China)[7][8] |
| Camonsertib | ATR | Solid Tumors | Clinical Trials[7][8] |
| Unnamed Series | ERK2 | Solid Tumors | Preclinical[10] |
| Unnamed Series | HPK1 | Immuno-oncology | Preclinical[11] |
| Compound 8c | Topoisomerase IIα | Leukemia | Preclinical[12] |
| Compound 5a/5b | c-Met | Liver Cancer | Preclinical[13] |
Neurodegenerative and CNS Disorders
The application of substituted pyrazolopyridines extends into the complex realm of neurodegenerative diseases, where multi-target engagement is often a prerequisite for therapeutic efficacy.
-
Alzheimer's Disease (AD): The multifactorial nature of AD, involving amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and cholinergic deficits, demands a multi-pronged therapeutic approach.[14] Pyrazolopyridine derivatives have been intelligently designed as multitarget-directed ligands (MTDLs). The planar core can inhibit cholinesterase enzymes and interfere with Aβ and tau protein aggregation, while specific side chains can be tailored to inhibit Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in tau pathology.[14] Other derivatives have been developed as inhibitors of Phosphodiesterase 2 (PDE2), an enzyme implicated in cognitive impairment, with lead compounds showing significant improvement in memory deficits in preclinical AD models.[15]
-
Neuroinflammation: Monoacylglycerol lipase (MAGL) is a key enzyme in the brain that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid, a precursor to pro-inflammatory prostaglandins.[16] Inhibition of MAGL increases 2-AG levels and reduces neuroinflammation. Novel pyrazolopyridine inhibitors of MAGL are being investigated as potential treatments for a range of conditions including Alzheimer's, Parkinson's disease, and multiple sclerosis.[16]
-
Anxiolytic Activity: Beyond neurodegeneration, certain pyrazolopyridine esters and amides have been developed as selective anxiolytic agents. These compounds interact with brain benzodiazepine (BZ) receptors, specifically showing selectivity for the BZ1 receptor subtype, which is associated with minimal sedative properties at therapeutically effective doses.[17][18]
Other Therapeutic Applications
The scaffold's versatility has led to its exploration in a variety of other disease contexts:
-
Anti-inflammatory: As bioisosteres of purines, pyrazole-containing compounds have long been recognized for their anti-inflammatory properties, famously exemplified by the COX-2 inhibitor Celecoxib.[19][20] This activity is being explored with newer pyrazolopyridine derivatives.[5]
-
Antiplatelet: Novel N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have demonstrated potent antiplatelet activity, showing significantly greater potency than aspirin in inhibiting collagen- and arachidonic acid-induced platelet aggregation in preclinical assays.[21]
-
Antimicrobial: The pyrazolopyridine framework has also been utilized in the design of agents with antimicrobial and antifungal properties.[5][22]
Section 2: A Practical Guide to Pyrazolopyridine Drug Discovery
Advancing a pyrazolopyridine-based compound from a preliminary "hit" to a clinical candidate requires a systematic and rigorous workflow. This process hinges on iterative cycles of design, synthesis, and biological evaluation, guided by a deep understanding of structure-activity relationships (SAR).
Guiding Principles: Structure-Activity Relationship (SAR)
SAR studies are the intellectual engine of lead optimization. They reveal how specific chemical modifications to the pyrazolopyridine scaffold and its substituents impact biological activity, selectivity, and pharmacokinetic properties.
-
Causality in Design: The choice of which position to modify is driven by a mechanistic hypothesis. For kinase inhibitors, substitutions are designed to exploit specific interactions within the ATP binding pocket. For example, molecular modeling of pyrazolo[3,4-b]pyridine derivatives as activators of AMP-activated protein kinase (AMPK) revealed that an exposed pyrazole N-H group was essential for forming a key hydrogen bond, providing a clear rationale for synthetic efforts.[23] Similarly, in the development of ERK2 inhibitors, elaboration of a fragment lead with a lipophilic aryl group established a new, potency-enhancing interaction with a tyrosine residue.[10]
-
Systematic Evaluation: A systematic approach is paramount. For a given pyrazolopyridine core, a matrix of substituents should be explored at synthetically accessible positions. For example, in developing anti-proliferative pyrazolo[3,4-c]pyridines, researchers found that introducing a phenyl group at the 3-position of the pyrazole ring consistently yielded compounds with potent low micromolar activity against multiple cancer cell lines.[24]
Core Experimental Protocols
The trustworthiness of a drug discovery program is built upon robust, reproducible, and self-validating experimental protocols. Below are methodologies for two foundational assays used to characterize pyrazolopyridine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.
-
Principle: The assay quantifies kinase activity by measuring ATP consumption. A luciferase/luciferin system is used, where the light produced is directly proportional to the ATP concentration. Low light output indicates high kinase activity (ATP consumed), while high light output indicates low kinase activity (inhibition).
-
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., in 100% DMSO) to create a concentration range (e.g., 10 mM to 1 nM). A typical final assay concentration of DMSO should be ≤1%.
-
Assay Plate Preparation: In a 384-well white assay plate, add 50 nL of each compound dilution.
-
Controls (Self-Validation):
-
Positive Control (0% Inhibition): Add 50 nL of DMSO vehicle. This represents uninhibited kinase activity.
-
Negative Control (100% Inhibition): Add 50 nL of a known potent inhibitor (staurosporine or a tool compound).
-
Background Control (No Enzyme): Wells containing all components except the kinase enzyme, to subtract background signal.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes). The duration is critical; it must be within the linear range of the reaction, which should be determined empirically.
-
-
Signal Detection:
-
Add 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (0%) and negative (100%) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
-
Protocol 2: Cell-Based Antiproliferative Assay (Resazurin Reduction)
This protocol assesses the downstream effect of kinase inhibition by measuring the impact of a compound on the proliferation of cancer cells.
-
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The fluorescent signal is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well clear-bottom black plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the test compounds. This represents 100% cell viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin) to establish a maximal inhibitory effect.
-
Blank Control: Wells containing medium but no cells, to measure background fluorescence.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Signal Development:
-
Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Data Acquisition: Read fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate percent viability for each well relative to the vehicle control (100% viability) and a "no-cell" or positive control baseline (0% viability).
-
Plot percent viability versus the logarithm of compound concentration and fit the curve to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
Conclusion and Future Outlook
Substituted pyrazolopyridines represent a truly privileged scaffold in drug discovery, validated by multiple approved drugs and a rich pipeline of clinical and preclinical candidates.[7][8][25] Their success stems from a combination of favorable chemical properties, synthetic accessibility, and an innate ability to interact with key biological targets, most notably protein kinases. The continued exploration of this scaffold, driven by rational design and robust biological evaluation, promises to deliver the next generation of targeted therapies for cancer, neurodegenerative disorders, and other areas of unmet medical need. The future of pyrazolopyridine research will likely focus on developing inhibitors with novel mechanisms of action, enhancing selectivity to minimize off-target effects, and exploring new therapeutic areas where modulation of purinergic targets is beneficial.
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- Un-Nisa, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 297-319.
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Methodological & Application
Application Notes & Protocols for Regioselective Suzuki Coupling of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Introduction: Navigating Regioselectivity in Dihalogenated Pyrazolopyridines
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). The substrate, 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, presents a valuable opportunity for vectorial functionalization through palladium-catalyzed cross-coupling reactions. This dihalogenated system, with two distinct halogen atoms, allows for programmed, regioselective Suzuki-Miyaura couplings, provided the reaction conditions are meticulously controlled.
This guide provides detailed protocols and the underlying scientific rationale for achieving selective Suzuki coupling at either the C3 (iodo) or C4 (bromo) position of this compound, as well as conditions for a potential double coupling. The strategic choice of catalyst, ligand, base, and solvent is critical in exploiting the inherent reactivity differences between the C-I and C-Br bonds.
The Principle of Regioselective Suzuki Coupling
The success of regioselective Suzuki coupling on dihalogenated aromatic and heteroaromatic systems hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > OTf > Br >> Cl.[1][2] This inherent difference in reactivity forms the basis for the selective functionalization of the C3-iodo position over the C4-bromo position in this compound.
Achieving selectivity for the less reactive C-Br bond in the presence of a C-I bond is significantly more challenging and often requires careful tuning of reaction conditions, such as the use of specific ligands that can modulate the reactivity of the palladium catalyst.[3][4]
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C3-Iodo Position
This protocol is designed to leverage the higher reactivity of the aryl iodide to achieve selective coupling at the C3 position.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (or Toluene and Water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.2 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture with stirring. For conventional heating, a temperature of 80-100 °C is recommended. For microwave-assisted synthesis, a temperature of 100-120 °C for a shorter duration can be employed.[5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-4-bromo-1H-pyrazolo[3,4-c]pyridine.
Table 1: Recommended Conditions for Selective C3-Iodo Coupling
| Parameter | Condition A | Condition B |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Time | 4-8 h | 2-6 h |
| Expected Yield | 70-90% | 75-95% |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often more robust and can be more effective for challenging substrates. The lower catalyst loading minimizes side reactions and simplifies purification.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] K₃PO₄ is a stronger base than Na₂CO₃ and can sometimes lead to faster reaction rates.[8]
-
Solvent: A mixture of an organic solvent and water is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[1] Dioxane and toluene are common choices. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.
Diagram 1: Catalytic Cycle for Selective C3-Iodo Suzuki Coupling
Caption: Selective Suzuki coupling at the C3-iodo position.
Protocol 2: Sequential or One-Pot Double Suzuki Coupling
This protocol outlines the procedure for a second Suzuki coupling at the C4-bromo position, following the initial C3-iodo coupling. This can be performed sequentially by isolating the 3-aryl-4-bromo intermediate, or potentially in a one-pot fashion with a change of conditions.
Materials:
-
3-Aryl-4-bromo-1H-pyrazolo[3,4-c]pyridine (from Protocol 1)
-
Arylboronic acid or ester (different from the first coupling)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-formed Buchwald precatalyst.[8]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the 3-aryl-4-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the second arylboronic acid or ester (1.5 equiv), and the base (3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.025 equiv) and the phosphine ligand (0.1 equiv) in a small amount of the reaction solvent under an inert atmosphere. Allow this mixture to stir for 10-15 minutes. Alternatively, use a commercially available Buchwald precatalyst (0.05 equiv).
-
Add the catalyst to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Couplings at the C-Br position are generally slower.
-
Work-up and purification are performed as described in Protocol 1 to yield the 3,4-diaryl-1H-pyrazolo[3,4-c]pyridine.
Table 2: Recommended Conditions for C4-Bromo Coupling
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12-24 h |
| Expected Yield | 50-80% |
Causality Behind Experimental Choices:
-
Catalyst System: The C-Br bond is less reactive, necessitating a more active catalyst system. Bulky, electron-rich phosphine ligands like XPhos promote the oxidative addition to the aryl bromide and stabilize the active Pd(0) species.[9]
-
Base: A stronger base like Cs₂CO₃ is often beneficial for less reactive aryl bromides.
-
Temperature: Higher temperatures are required to overcome the higher activation energy for the oxidative addition to the C-Br bond.
Diagram 2: Experimental Workflow for Sequential Coupling
Caption: Sequential Suzuki coupling workflow.
Troubleshooting and Key Considerations
-
Protection of the Pyrazole Nitrogen: The pyrazole NH is acidic and can potentially interfere with the reaction, especially with strong bases. While many Suzuki couplings on N-unprotected heterocycles proceed well, if low yields or side products are observed, protection of the nitrogen (e.g., with a BOC or SEM group) may be necessary. However, some protecting groups can be unstable under Suzuki conditions.[10]
-
Homocoupling of Boronic Acids: This side reaction can be minimized by using a slight excess of the boronic acid, ensuring an inert atmosphere, and avoiding prolonged reaction times at high temperatures.
-
Debromination/Deiodination: Reductive dehalogenation can occur, particularly with highly active catalysts or if there are sources of hydride in the reaction. Careful control of reaction conditions is key to minimizing this side reaction.
-
Ligand Choice: For challenging couplings, especially at the C4-bromo position, screening different bulky phosphine ligands (e.g., SPhos, RuPhos) may be beneficial.[8]
Conclusion
The regioselective functionalization of this compound via Suzuki-Miyaura cross-coupling is a powerful strategy for the synthesis of diverse libraries of compounds for drug discovery and development. By carefully selecting the catalyst, ligands, base, and reaction temperature, researchers can exploit the inherent reactivity difference between the C-I and C-Br bonds to achieve selective coupling at the C3 position, followed by a subsequent coupling at the C4 position. The protocols and principles outlined in this guide provide a robust framework for the successful application of this methodology.
References
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De la Torre, P., & G. C. Fu. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647-1650. [Link]
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
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Various Authors. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic-Chemistry.org. [Link]
-
Billingsley, K. L., & S. L. Buchwald. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Neufeldt, S. R., & M. S. Sanford. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 18-32. [Link]
-
Friese, F. W., & A. Studer. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(15), 4167-4187. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 223-229. [Link]
-
Magano, J., & J. R. Dunetz. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 10(52), 31215-31221. [Link]
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Neufeldt, S. R., & M. S. Sanford. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 18-32. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Sharma, P., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 909378. [Link]
-
Chen, J., et al. (2011). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 16(4), 3123-3130. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Wang, X., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127303. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 223-229. [Link]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Bouzroura-Aichouche, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2969-2977. [Link]
-
Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3328. [Link]
-
Hussain, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
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Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its structural resemblance to purine enables it to interact with a wide array of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics.[2] The ability to selectively functionalize this core at multiple positions, or "growth vectors," is paramount for elaborating initial fragment hits into potent and selective lead compounds.
This guide focuses on a particularly versatile building block: 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. The presence of two different halogens at strategic positions on the pyridine ring offers a powerful handle for sequential and highly regioselective functionalization. This document provides a comprehensive overview of the principles governing this selectivity and detailed protocols for key palladium-catalyzed cross-coupling reactions.
Core Principle: Harnessing Differential Reactivity for Regiocontrol
The central strategy for the selective functionalization of this compound hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-X bond to a Pd(0) catalyst is typically the rate-determining step in these transformations.[3] The reactivity of halogens follows a well-established trend: C-I > C-Br > C-Cl .[4]
This inherent reactivity difference provides a robust and predictable basis for regioselectivity. The carbon-iodine bond at the C3 position is significantly more susceptible to oxidative addition than the carbon-bromine bond at the C4 position. Consequently, under carefully controlled conditions, cross-coupling reactions can be directed exclusively to the C3 position, leaving the C4-bromo group intact for subsequent transformations.
Part 1: Synthesis and N-Protection of the Scaffold
Prior to regioselective functionalization, the this compound scaffold must be synthesized and, critically, protected at the pyrazole nitrogen. N-protection is essential to prevent undesired side reactions, improve solubility in organic solvents, and ensure consistent reactivity.
Synthesis of this compound
While a detailed synthetic route for this specific molecule is not widely published, a plausible approach can be adapted from the synthesis of related dihalo-pyrazolo[3,4-b]pyridines.[5] A common strategy involves the iodination of a bromo-pyrazolo[3,4-c]pyridine precursor.
Protocol: Iodination of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Dissolution: Dissolve 4-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into cold water.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.[5]
N-Protection: A Critical Step for Selectivity
Selective protection of either the N1 or N2 position of the pyrazole ring is crucial.[6] The choice of protecting group can influence the downstream reaction conditions. A para-methoxybenzyl (PMB) group is a robust choice, being stable to the basic conditions of many cross-coupling reactions and readily removable under acidic conditions.
Protocol: N1-PMB Protection
-
Suspension: Suspend this compound (1.0 eq.) in dry DMF and cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 1-2 hours until hydrogen evolution ceases.
-
Alkylation: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Extraction: Carefully quench the reaction by adding ice-cold water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-PMB protected product.[5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: C3-Selective Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried reaction vessel, add the N-protected this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen) and add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Substrate | N-PMB-4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | N-protection prevents side reactions. |
| Coupling Partner | Aryl/Vinyl Boronic Acid (1.2-1.5 eq.) | Readily available and stable coupling partners. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Reliable and commercially available Pd(0) source. |
| Base | K₃PO₄ (3.0 eq.) | Effective base for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | Good solvent system for substrate and reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the installation of an alkyne moiety at the C3 position, a valuable functional group for further synthetic manipulations. This reaction is co-catalyzed by palladium and copper(I).
Causality Behind Protocol Choices:
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species initiates the reaction. PdCl₂(PPh₃)₂ is a common pre-catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically used.
Protocol: C3-Selective Sonogashira Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask, add the N-protected this compound (1.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.) and copper(I) iodide (CuI, 0.025 eq.).
-
Solvent and Reagents: Purge the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., DIPA, 7.0 eq.) and the terminal alkyne (1.1 eq.).
-
Reaction: Stir the reaction at room temperature for 3-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C3 position. [7] Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium pre-catalyst and a specialized, bulky, electron-rich phosphine ligand. The ligand is critical for facilitating both the oxidative addition and the final reductive elimination step. [8]* Ligand: Ligands such as XPhos or RuPhos are highly effective for coupling a broad range of amines with aryl halides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and form the active palladium-amido complex. [9]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: C3-Selective Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the N-protected this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C, stirring vigorously until the reaction is complete (monitor by LC-MS, typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Substrate | N-PMB-4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | Stable substrate for C-N coupling. |
| Coupling Partner | Primary/Secondary Amine (1.2 eq.) | Wide scope of amines can be used. |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) | Highly active and general catalyst system. |
| Base | NaOt-Bu (1.4 eq.) | Strong base required for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | 80-110 °C | Ensures efficient catalytic turnover. |
Conclusion
The this compound scaffold is a highly valuable building block for medicinal chemistry. The significant difference in the reactivity of the C-I and C-Br bonds allows for predictable and high-yielding regioselective functionalization at the C3 position. By employing standard yet carefully controlled palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently introduce a diverse array of substituents at this position. The resulting 4-bromo-3-substituted-pyrazolo[3,4-c]pyridines are themselves versatile intermediates, poised for further elaboration at the C4 position, thereby enabling a vectorial approach to the exploration of chemical space around this important heterocyclic core.
References
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Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Emery, F. da S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yang, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]
-
Taylor, R. J. K., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
-
He, G., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Al-Zoubi, R. M., et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
-
Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
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-
Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Selective N-1 and N-2 functionalisation of 5-halopyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Retrieved from [Link]
-
Sigmond, W. G., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
O'Brien, C. J., et al. (2011). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. [Link]
-
Fancelli, D., et al. (2000). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
G, S., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Liu, Y., et al. (2024). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. Retrieved from [Link]
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Application Note: Synthesis of Kinase Inhibitors Utilizing the 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Scaffold
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine and enabling potent and selective inhibition of various protein kinases.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the versatile starting material, 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. We will explore the strategic, regioselective functionalization of this dihalogenated heterocycle through palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings, to generate a diverse array of potential kinase inhibitors. This guide includes detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the characterization of the synthesized compounds.
Introduction: The Prominence of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The pyrazolo[3,4-c]pyridine nucleus has emerged as a highly successful scaffold in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.[4] Several approved and clinical-stage kinase inhibitors are based on related pyrazolopyridine and pyrazolopyrimidine cores, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Src family kinases, Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (TRKs).[5][6][7][8]
The this compound is a particularly attractive starting material for the synthesis of kinase inhibitor libraries. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, providing a modular approach to explore the structure-activity relationship (SAR) around the core scaffold. This vectorial functionalization is key to optimizing potency, selectivity, and pharmacokinetic properties of the final compounds.[4]
Synthetic Strategy: Regioselective Cross-Coupling Reactions
The synthetic utility of this compound lies in the orthogonal reactivity of the two halogen atoms. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for selective cross-coupling reactions at the C-3 position (iodo) while leaving the C-4 position (bromo) intact for subsequent transformations.
A typical synthetic workflow involves:
-
N-H Protection: The pyrazole N-H can be protected to improve solubility and prevent side reactions. Common protecting groups include para-methoxybenzyl (PMB) or 2-(trimethylsilyl)ethoxymethyl (SEM).
-
Regioselective C-3 Functionalization (Suzuki or Sonogashira Coupling): A boronic acid/ester or a terminal alkyne is coupled at the C-3 position.
-
C-4 Functionalization (Suzuki or Sonogashira Coupling): A second cross-coupling reaction is performed at the C-4 position.
-
N-H Deprotection: The protecting group is removed to yield the final kinase inhibitor.
This stepwise approach allows for the introduction of diverse chemical moieties at both the C-3 and C-4 positions, enabling a thorough exploration of the chemical space around the pyrazolo[3,4-c]pyridine core.
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are representative examples of the synthetic steps involved in the preparation of kinase inhibitors from this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Protection of this compound
Rationale: Protection of the pyrazole nitrogen is often necessary to enhance solubility in organic solvents and to prevent undesired side reactions during the subsequent cross-coupling steps. The choice of protecting group is critical and should be orthogonal to the planned deprotection strategies for other functional groups in the molecule.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-PMB protected intermediate.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
Rationale: The greater reactivity of the C-I bond allows for selective coupling at the C-3 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Step-by-Step Methodology:
-
To a degassed solution of the N-protected 4-bromo-3-iodo-pyrazolo[3,4-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., Na2CO3 or K2CO3, 2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling at the C-4 Position
Rationale: After functionalization of the C-3 position, the remaining C-Br bond can be subjected to a second cross-coupling reaction, such as a Sonogashira coupling, to introduce an alkyne moiety. This is a common feature in many kinase inhibitors.
Step-by-Step Methodology:
-
To a degassed solution of the N-protected 4-bromo-3-aryl-pyrazolo[3,4-c]pyridine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) under an inert atmosphere for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: N-Deprotection
Rationale: The final step is the removal of the N-protecting group to yield the target kinase inhibitor. The deprotection conditions should be chosen to be compatible with the functional groups present in the molecule.
Step-by-Step Methodology (for PMB group):
-
Dissolve the N-PMB protected 3,4-disubstituted-pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC or crystallization to obtain the final kinase inhibitor.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure and regiochemistry of the substitutions. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compounds. |
Application in Kinase Inhibitor Discovery: A Case Study
Caption: Hypothetical synthesis of a kinase inhibitor.
This hypothetical synthesis would involve a Sonogashira coupling at the C-3 position with 3-ethynyl-aniline, followed by a Suzuki coupling at the C-4 position with a boronic ester of a phenol derivative. The final deprotection would yield a compound with functionalities commonly found in potent kinase inhibitors.
Conclusion
The this compound scaffold is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its dihalogenated nature allows for regioselective and sequential functionalization, providing medicinal chemists with a robust platform for SAR studies. The protocols and strategies outlined in this application note offer a comprehensive guide for the rational design and synthesis of the next generation of pyrazolo[3,4-c]pyridine-based therapeutics.
References
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. [Link]
-
Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]
- WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent.
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- WO2018004306A1 - Pyrazolopyrimidine derivatives as kinase inhibitor.
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Institutes of Health. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. [Link]
- US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.
-
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
- US8299057B2 - Substituted indazole derivatives active as kinase inhibitors.
- MX2021009378A - PYRAZOLOPYRIMIDINE DERIVATIVES AS KINASE INHIBITOR.
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. National Institutes of Health. [Link]
-
Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. National Institutes of Health. [Link]
-
Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. PubMed. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health. [Link]
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Application Note: Regioselective N-Alkylation of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine for Drug Discovery Scaffolds
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for elaborating novel molecular architectures in drug discovery programs. This application note provides a comprehensive guide and a detailed protocol for the N-alkylation of a key, highly functionalized intermediate: 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. We delve into the critical challenge of regioselectivity, offering field-proven insights into directing the alkylation to the desired nitrogen atom and providing robust analytical methods for structural verification.
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold
Heterocyclic compounds are a cornerstone of modern drug discovery.[1] Among them, the pyrazolo[3,4-c]pyridine framework is of significant interest due to its structural resemblance to purines, allowing it to act as a versatile "hinge-binding" motif in various protein kinases. The strategic placement of halogen atoms, as in this compound, provides orthogonal synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the exploration of diverse chemical space.[1][2]
However, the initial N-alkylation of the pyrazole ring presents a significant challenge. The reaction can occur at two different nitrogen atoms (N1 or N2), leading to the formation of regioisomers with potentially distinct biological activities and physicochemical properties. Controlling the regiochemical outcome of this step is crucial for an efficient and reproducible synthetic route.
The Core Challenge: Understanding N1 vs. N2 Regioselectivity
The N-alkylation of unsymmetrical pyrazoles is rarely a simple reaction. The pyrazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density distributed across both nitrogen atoms. This typically yields a mixture of N1 and N2 alkylated products.[3] The final isomeric ratio is a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[4]
Figure 1. General reaction scheme for the N-alkylation of the pyrazolopyridine core.
Steric Effects: The Dominant Director
For the this compound substrate, the steric environment around the two pyrazole nitrogens is significantly different.
-
N1 Position: Flanked by the C7-H of the pyridine ring and the C7a bridgehead carbon.
-
N2 Position: Directly adjacent to the bulky iodine atom at the C3 position.
The substantial steric hindrance imposed by the C3-iodo group is the primary factor directing alkylation. The incoming electrophile (alkylating agent) will preferentially attack the more sterically accessible nitrogen atom. Therefore, the N1-alkylated isomer is expected to be the major product . This principle, where sterics control the regiochemical outcome, is a well-established trend in pyrazole chemistry.[4][5]
Reaction Conditions: Fine-Tuning the Selectivity
While sterics provide the primary guidance, the choice of base and solvent can further modulate the N1/N2 ratio.
-
Base and Counter-ion: Strong bases like sodium hydride (NaH) or potassium hydride (KH) generate the sodium or potassium salt of the pyrazole. The nature of this ion pair can influence reactivity. In some systems, larger cations like cesium (from Cs₂CO₃) can alter the selectivity.[3] For practical purposes, NaH in an aprotic solvent provides a reliable and clean deprotonation.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the pyrazole salt without interfering with the nucleophilicity of the anion. Using K₂CO₃ in DMSO has also proven effective for achieving high N1-selectivity in many pyrazole systems.[6]
Recommended Protocol for N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated regioisomer based on the principles discussed above.
Materials and Reagents
-
Substrate: this compound (1.0 eq.)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) OR Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Alkylating Agent: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.3 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Other: Argon or Nitrogen gas supply, TLC plates (silica gel), brine.
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Procedure (using NaH in DMF)
-
Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until the substrate is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become clearer as the sodium salt forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N-alkylated product from impurities and any minor regioisomer.
Data and Characterization: A Self-Validating System
Simply obtaining a product is insufficient; rigorous characterization is required to confirm the regiochemical outcome. This is the cornerstone of a trustworthy and reproducible protocol.
Comparative Reaction Conditions
The choice of base and solvent can be optimized to maximize the yield and selectivity for the desired N1 isomer.
| Base | Solvent | Typical Temp. | Expected Major Isomer | Comments & Rationale |
| NaH | DMF / THF | 0 °C to RT | N1 | Strong, non-nucleophilic base ensures rapid and complete deprotonation. The standard and most reliable condition. |
| Cs₂CO₃ | DMF / Acetonitrile | RT to 50 °C | N1 | Milder base, good for sensitive substrates. The large cesium cation can sometimes influence selectivity.[3] |
| K₂CO₃ | DMSO / DMF | RT to 80 °C | N1 | A common, cost-effective base system that has shown high N1 selectivity for many pyrazoles.[6] |
| Ag₂O | DCM / Toluene | RT | N2 (Potentially) | Silver salts have been reported to sometimes favor alkylation at the more sterically hindered N2 position via coordination. This is less common and should be explored if the N2 isomer is desired. |
Unambiguous Structure Elucidation via NMR
The differentiation of N1 and N2 regioisomers is definitively achieved using advanced 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOESY).[7]
-
¹H NMR: Will confirm the incorporation of the alkyl group.
-
¹³C NMR / HMQC: Will show the correlation between protons and their attached carbons.
-
HMBC (¹H-¹³C): Can show long-range correlations, for instance, from the alkyl group's protons to the pyrazole ring carbons (C3 and C7a).
-
NOESY (¹H-¹H): This is the critical experiment. It reveals through-space proximity between protons.
-
Confirmation of N1-isomer: A clear NOE correlation will be observed between the protons of the newly installed alkyl group (e.g., the -CH₃ or -CH₂-Ph) and the C7-H of the pyridine ring.
-
Confirmation of N2-isomer: An NOE correlation would be observed between the protons of the alkyl group and the protons of any substituent at the C3 position (in this case, none). The absence of an NOE to C7-H is strong evidence against the N1 structure.
-
Figure 2. Decision-making workflow for the definitive characterization of N-alkylation regioisomers.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH and pyrazole anion. Check the quality of the alkylating agent. A more reactive halide (I > Br > Cl) may be required.
-
Incomplete Reaction: The reaction may require gentle heating (e.g., 40-50 °C) or a longer reaction time. Ensure sufficient base (at least 1.1-1.2 equivalents) was used to drive the deprotonation to completion.
-
Poor Regioselectivity: If a significant amount of the N2 isomer is formed, it indicates that steric hindrance is not completely controlling the reaction. Switching to a bulkier alkylating agent or changing the base/solvent system (see Table 1) may improve selectivity. Separation of isomers can often be achieved with careful column chromatography.
Conclusion
The N-alkylation of this compound is a critical entry point for the synthesis of complex, multi-functionalized drug candidates. By understanding the interplay of steric and electronic factors, a highly regioselective synthesis of the N1-alkylated isomer can be reliably achieved. The protocol detailed herein, which favors NaH in DMF, provides a robust starting point for researchers. Crucially, we emphasize that any successful protocol must be paired with a rigorous analytical validation, with 2D NOESY NMR serving as the definitive method for confirming the regiochemical outcome, ensuring the trustworthiness and reproducibility of the synthetic campaign.
References
-
Fustero, S., et al. (2011). N-Alkylation of pyrazoles: a steric and electronic balance. Chemistry – A European Journal, 17(41), 11554-11563. Available at: [Link]
-
García, J. I., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10846.[6][8] Available at: [Link]
-
Tsvir, A., & Pevzner, M. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.[3] Available at: [Link]
-
Al-Rawashdeh, N. A. M., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[7] Available at: [Link]
-
Jones, K., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34707-34713.[1][2] Available at: [Link]
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- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
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Application Note: Strategic Derivatization of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide range of biological targets.[1] Its derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents.[1] For effective drug discovery and lead optimization, a systematic exploration of the structure-activity relationship (SAR) is paramount. The 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine building block is an exceptionally versatile starting material for this purpose. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables selective, sequential, and diverse functionalization. This application note provides a detailed guide with validated protocols for the strategic derivatization of this scaffold, empowering researchers to efficiently generate compound libraries for comprehensive SAR studies.
The Strategic Advantage of the 4-Bromo-3-iodo Scaffold
The power of the this compound scaffold lies in the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > OTf > Br > Cl.[2] This predictable reactivity hierarchy is the cornerstone of a selective derivatization strategy:
-
C3-Position (Iodo): The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond. This allows for the selective introduction of a diverse range of substituents at the C3 position.
-
C4-Position (Bromo): The C-Br bond remains intact during the initial C3-functionalization. It can then be targeted for a second, distinct cross-coupling reaction, often under slightly more forcing conditions or with a different catalyst system.
This stepwise approach provides precise control over the final molecular architecture, allowing for the independent exploration of chemical space at two key vectors of the pyrazolopyridine core.
The Importance of N-H Protection
The pyrazole N-H proton is acidic and can interfere with certain organometallic reactions, particularly those involving strong bases or metalation. It can also lead to regioisomeric mixtures upon alkylation.[1] Therefore, protection of the N1-position is often a crucial first step. The choice of protecting group is critical and should be guided by its stability to the planned coupling conditions and its ease of removal. While not detailed in the subsequent protocols for clarity, researchers should consider standard protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or PMB (p-methoxybenzyl) prior to initiating the coupling sequences.
Derivatization Strategy: A Stepwise Approach to SAR
Our recommended strategy follows a logical workflow that maximizes efficiency and molecular diversity. The process involves selective functionalization at the more reactive C3-iodo position, followed by derivatization at the C4-bromo position.
Figure 1: Overall workflow for the strategic derivatization of this compound.
Protocols for Selective C3-Position Functionalization
The following protocols leverage the high reactivity of the C-I bond for selective modification.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for installing aryl and heteroaryl moieties, which are critical for probing π-stacking and other key interactions in drug-receptor binding.[3][4][5]
Rationale: This protocol uses a standard Pd(dppf)Cl₂ catalyst, which is highly effective for coupling aryl iodides. The use of a carbonate base and a dioxane/water solvent system is a well-established, functional-group-tolerant condition.
Step-by-Step Protocol:
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.) to the vial.
-
Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution with respect to the starting halide).
-
Place the vial in a preheated heating block at 85-90 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the 4-bromo-3-aryl-1H-pyrazolo[3,4-c]pyridine product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Efficient for C-I coupling, good functional group tolerance. |
| Base | Cs₂CO₃ | Strong enough to facilitate transmetalation without degrading sensitive substrates. |
| Solvent | 1,4-Dioxane / H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 85-90 °C | Sufficient to drive the reaction without significant C-Br bond activation. |
| Table 1: Optimized conditions for selective Suzuki-Miyaura coupling at the C3-position. |
Protocol 2: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling introduces a rigid alkyne linker, which is invaluable for SAR studies to probe deeper into binding pockets or to serve as a handle for further chemistry (e.g., click reactions).[6][7][8]
Rationale: This classic protocol employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, enabling the reaction to proceed under mild conditions.[2][9] The use of an amine base (e.g., triethylamine) serves as both the base and a solvent.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by triethylamine (Et₃N, 3.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.). The solution may turn yellow/brown.
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM.
-
Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the 4-bromo-3-alkynyl-1H-pyrazolo[3,4-c]pyridine product.
Figure 2: Reaction pathways for selective C3-functionalization.
Protocol for C4-Position Functionalization
With a library of 4-bromo-3-substituted intermediates in hand, the next stage is to derivatize the less reactive C4-position.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is one of the most powerful methods for forging C-N bonds, which are ubiquitous in pharmaceuticals.[10][11][12][13] This reaction allows for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles.
Rationale: Coupling at the C-Br bond requires a more active catalyst system than that used for the C-I bond. This protocol utilizes a palladium(dba)₂ precursor with a sterically bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos). These ligands promote the challenging reductive elimination step, which is often rate-limiting for C-N bond formation.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.
Step-by-Step Protocol:
-
To an oven-dried reaction vial, add the 4-bromo-3-substituted-1H-pyrazolo[3,4-c]pyridine intermediate (1.0 eq.), the desired amine (1.2-1.5 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Seal the vial and purge with argon or nitrogen.
-
In a separate vial or glovebox, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02-0.05 eq.) and the phosphine ligand (e.g., XPhos, 0.04-0.1 eq.) in a small amount of solvent.
-
Add the catalyst solution to the reaction vial, followed by additional anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution).
-
Place the vial in a preheated heating block at 100-110 °C and stir for 6-24 hours.
-
Reaction Monitoring: Monitor by LC-MS. The reaction may be slower than the C3-coupling.
-
Workup: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final 3,4-disubstituted-1H-pyrazolo[3,4-c]pyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos (or similar bulky ligand) | Highly active system required for less reactive C-Br bond. |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, high-boiling point solvents suitable for this transformation. |
| Temperature | 100-110 °C | Higher thermal energy needed to overcome the activation barrier for C-Br oxidative addition. |
| Table 2: Recommended conditions for Buchwald-Hartwig amination at the C4-position. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor substrate solubility. | Use fresh catalyst/reagents; Ensure rigorous degassing and use of dry solvents; Try a different solvent (e.g., DMF, DMAc). |
| Dehalogenation | Presence of water or protic sources; Unstable catalyst. | Use anhydrous conditions; Screen different ligands or bases. |
| Di-substitution (at C3 & C4) | Reaction conditions too harsh for C3-selective step (e.g., high temperature). | Lower the reaction temperature for C3-coupling; Reduce reaction time; Use a less active catalyst system initially. |
| Homocoupling of Boronic Acid | Oxygen contamination; Non-optimal stoichiometry. | Ensure thorough degassing; Use a slight excess (1.1-1.2 eq.) of the boronic acid. |
| Table 3: A guide to common issues and potential solutions in cross-coupling reactions. |
Conclusion
The this compound scaffold is a powerful platform for medicinal chemistry and drug discovery. The distinct reactivity of the two halogen substituents allows for a controlled, stepwise, and versatile derivatization strategy. By employing selective Suzuki-Miyaura or Sonogashira couplings at the C3-iodo position, followed by a robust Buchwald-Hartwig amination or a second Suzuki coupling at the C4-bromo position, researchers can efficiently generate large and diverse libraries of compounds. This systematic approach is crucial for the thorough exploration of structure-activity relationships, ultimately accelerating the identification of potent and selective lead candidates.
References
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- MDPI. (n.d.). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- MDPI. (n.d.).
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- PubMed Central (PMC). (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- White Rose Research Online. (2021).
- PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- YouTube. (2020). Buchwald-Hartwig cross-coupling reaction.
- YouTube. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This valuable heterocyclic scaffold is a key intermediate in the development of various pharmacologically active agents. This document provides a detailed synthetic protocol, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to help you optimize your reaction yield and purity.
Part 1: Recommended Synthetic Pathway & Protocol
The synthesis of this compound is most effectively achieved through a multi-step process involving the protection of the pyrazole nitrogen, followed by regioselective iodination, and concluding with deprotection. This strategy prevents unwanted side reactions and ensures high regioselectivity at the C-3 position.
Overall Synthetic Workflow
The workflow begins with the commercially available 4-Bromo-1H-pyrazolo[3,4-c]pyridine, proceeds through a protected intermediate, and concludes with the final di-halogenated product.
Caption: Recommended three-step synthesis pathway.
Detailed Experimental Protocol
Step 1: N-Protection of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Causality: The pyrazole moiety has two reactive nitrogen atoms (N-1 and N-2) and an acidic proton. Protection is crucial to prevent N-iodination and other side reactions, thereby increasing the nucleophilicity of the pyrazole ring for a clean C-3 electrophilic substitution. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under iodination conditions and its relatively straightforward removal.
-
Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Protection: Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).[1]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected intermediate.
Step 2: C-3 Iodination
Causality: With the nitrogen atoms protected, the C-3 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Iodosuccinimide (NIS) is an effective and mild source of the electrophilic iodonium ion (I⁺) suitable for this transformation.[2]
-
Setup: Dissolve the N-SEM-4-bromopyrazolo[3,4-c]pyridine (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Acetonitrile (ACN) in a flask protected from light.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with DCM (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can often be carried to the next step without further purification, but a silica gel plug can be used if necessary.
Step 3: Deprotection
Causality: The final step involves the removal of the SEM protecting group to yield the target compound. This is typically achieved under acidic conditions or with a fluoride source, which selectively cleaves the silicon-carbon bond.
-
Setup: Dissolve the crude N-SEM-4-bromo-3-iodo-pyrazolo[3,4-c]pyridine (1.0 eq) in THF.
-
Reagent Addition: Add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain pure this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Troubleshooting Guide
Problem: Low yield in the N-protection step (Step 1).
-
Possible Cause 1: Incomplete Deprotonation. The acidity of the pyrazole N-H is moderate. The activity of the NaH base is critical.
-
Solution: Ensure the NaH used is fresh and not previously exposed to moisture. Use an excess (1.2-1.5 eq) to ensure complete deprotonation. Confirm the absence of moisture in the solvent and glassware by using properly dried equipment and anhydrous solvents.
-
-
Possible Cause 2: Impure Starting Material. Impurities in the starting 4-Bromo-1H-pyrazolo[3,4-c]pyridine can interfere with the reaction.[1]
-
Solution: Verify the purity of the starting material by NMR or LC-MS. If necessary, purify it by recrystallization or chromatography before use.
-
Problem: Incomplete or no reaction during C-3 Iodination (Step 2).
-
Possible Cause 1: Deactivated Substrate. The electron-withdrawing effect of the bromine at C-4 slightly deactivates the ring towards electrophilic substitution.
-
Solution: If the reaction is sluggish at room temperature with NIS, consider switching to a more powerful iodinating system. A combination of Iodine (I₂) and an oxidizing agent like Ceric Ammonium Nitrate (CAN) can be effective.[3] Alternatively, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) may improve the reaction rate, but should be monitored closely for decomposition.
-
-
Possible Cause 2: Inactive Iodinating Reagent. NIS can degrade over time, especially if exposed to light and moisture.
-
Solution: Use a fresh bottle of NIS or recrystallize the existing stock from dioxane/CCl₄. Store the reagent properly in a dark, dry place.
-
Problem: Formation of multiple products or regioisomers.
-
Possible Cause: Incomplete N-protection. If the N-protection in Step 1 was not complete, the free N-H pyrazole can react with NIS, leading to a mixture of N-iodinated and C-iodinated products.
-
Solution: Ensure the protection step has gone to completion by TLC/LC-MS analysis. Re-purify the protected intermediate if necessary to remove any unreacted starting material before proceeding to the iodination step.
-
Problem: Low yield during Deprotection (Step 3).
-
Possible Cause 1: Inefficient Deprotection Conditions. The stability of the SEM group can sometimes lead to incomplete removal.
-
Solution: If TBAF is not effective, stronger acidic conditions can be employed. A solution of HCl in dioxane or Trifluoroacetic acid (TFA) in DCM at room temperature can be tested. Optimization of reaction time and temperature is key.[4]
-
-
Possible Cause 2: Product Degradation. The final product may have limited stability under harsh deprotection conditions (e.g., strong acid and high heat).
-
Solution: Use the mildest conditions possible for deprotection. Monitor the reaction carefully and stop it as soon as the starting material is consumed to minimize the formation of degradation byproducts.
-
Troubleshooting Logic Flow
Caption: A logical flow for diagnosing yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection required? Can I perform direct iodination on 4-Bromo-1H-pyrazolo[3,4-c]pyridine? A: Direct iodination is not recommended. The unprotected pyrazole has an acidic N-H proton. In the presence of a base or even the iodinating reagent itself, this proton can be removed, leading to ambident nucleophilic character at both N-1/N-2 and C-3. This can result in a complex mixture of N-iodinated and C-iodinated products, which are difficult to separate and lead to very low yields of the desired C-3 isomer. Protection of the nitrogen atom deactivates it from reacting and directs the electrophilic substitution exclusively to the carbon framework.
Q2: Are there alternative protecting groups to SEM? A: Yes. Other protecting groups can be used, with the choice depending on the desired stability and deprotection conditions. A Tetrahydropyran (THP) group is another common choice, which is stable to many reagents but is typically removed under acidic conditions.[4] For reactions sensitive to strong acids, a p-methoxybenzyl (PMB) group could be considered, which can be removed oxidatively. The choice should be guided by the overall synthetic plan for the molecule.
Q3: How can I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method for routine monitoring.[1] Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material, intermediates, and the product. Visualize the spots under UV light (254 nm). For more complex mixtures or for precise conversion data, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q4: What are the primary safety concerns for this synthesis? A: Standard laboratory safety protocols should be followed. Key hazards include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only in an inert atmosphere and use a mineral oil dispersion to mitigate reactivity.
-
N-Iodosuccinimide (NIS): Is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
4-Bromo-1H-pyrazolo[3,4-c]pyridine: While specific data on the final product is limited, related halogenated heterocycles can be toxic if swallowed.[5] Assume all intermediates and the final product are toxic and handle with care.
Part 3: Data Summary
Table 1: Summary of Recommended Reagents & Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Time | Typical Yield |
| 1 | N-Protection | NaH, SEM-Cl | Anhydrous THF | 0 °C to RT | 12-16 h | >85% |
| 2 | C-3 Iodination | N-Iodosuccinimide (NIS) | Anhydrous DCM | Room Temp. | 4-6 h | >90% |
| 3 | Deprotection | TBAF (1.0 M in THF) | THF | 60 °C | 2-4 h | >80% |
Yields are estimates and may vary based on experimental scale and purity of reagents.
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
iChemical. 4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3. Available at: [Link]
-
National Center for Biotechnology Information (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central. Available at: [Link]
-
Henriksen, G., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. 4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3 - iChemical [ichemical.com]
Technical Support Center: Chromatographic Purification of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the dedicated support center for the chromatographic purification of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific heterocyclic molecule. We will move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and validated protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of halogenated pyrazolopyridines.
Q1: My TLC analysis of this compound shows significant streaking or tailing. What is the primary cause?
A: Severe peak tailing is a classic indicator of strong, undesirable interactions between your basic compound and the acidic stationary phase.[1] The pyridine nitrogen (pKa ≈ 5-6) and pyrazole nitrogens can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and reduced resolution.[1][2] This issue is often exacerbated by the compound's polarity.
Q2: I'm concerned about the stability of the C-I bond on silica gel. Is decomposition a significant risk?
A: Yes, this is a valid concern. Halogenated compounds, particularly iodinated heterocycles, can be susceptible to degradation on acidic surfaces like silica gel.[3] The acidic environment can potentially lead to de-iodination or other side reactions, resulting in new impurity spots and a loss of yield. It is crucial to assess the stability of your compound on silica before committing to a large-scale purification.[3][4] A 2D TLC experiment is an excellent way to quickly check for on-plate degradation.[3]
Q3: What is a good starting point for a mobile phase to purify this compound?
A: Given the polarity of the pyrazolopyridine core, a good starting point for normal-phase chromatography would be a solvent system of moderate polarity.[5][6] Begin your TLC analysis with systems like 30-50% ethyl acetate in hexanes.[5] For more polar impurities, a gradient system using methanol in dichloromethane (e.g., 1-5% MeOH in DCM) is often effective.[7] However, due to the basicity of the analyte, the addition of a modifier is almost always necessary for good chromatography.
Q4: My compound has poor solubility in the initial chromatography solvents. How should I load my column?
A: If your crude material is not readily soluble in the mobile phase (e.g., low percentage of ethyl acetate in hexanes), liquid loading with a strong, polar solvent like DCM or methanol will cause significant band broadening and poor separation.[8] In this scenario, dry loading is the mandatory technique.[7][9] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and loading this powder onto the top of your column.[4][8]
In-Depth Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution with Impurities
Q: I've developed a solvent system, but my target compound is co-eluting with a closely-related impurity. How can I improve the separation (increase ΔRf)?
A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This involves systematically altering the mobile and stationary phases to exploit different intermolecular interactions.
Causality: Separation is governed by the differential partitioning of analytes between the stationary and mobile phases. If two compounds have very similar polarities and interactions with the silica surface, they will elute together. To separate them, you must introduce a chemical or physical change that one compound "feels" more strongly than the other.
Troubleshooting Protocol: Optimizing Selectivity
-
Confirm Stability: Before optimizing, first ensure your compound is not degrading into the observed impurity on the silica plate. Perform a 2D TLC as described in Problem 3 .[3] If new spots appear off the diagonal, you are dealing with degradation, not just poor resolution.
-
Alter Mobile Phase Composition:
-
Change Solvent Ratios: If your Rf is in a reasonable range (0.15-0.40), make small, systematic changes to the solvent ratio to see if resolution improves.[6]
-
Introduce a Different Solvent: The most powerful way to alter selectivity is to change the nature of the polar solvent. If you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.[5] The different hydrogen bonding and dipole-dipole interactions can dramatically change the elution order.
-
-
Utilize a Mobile Phase Modifier: Small amounts of an acid or base can protonate or deprotonate your analyte or impurities, drastically changing their polarity and interaction with the silica. For a basic compound like this, adding 0.5-1% triethylamine (TEA) is a standard approach to improve peak shape, which can also improve resolution.[10]
-
Change the Stationary Phase: If mobile phase optimization fails, the next step is to use a different stationary phase which offers alternative interaction mechanisms.
-
Neutral Alumina: A good first alternative for acid-sensitive or basic compounds.[9]
-
Reversed-Phase (C18): This separates compounds based on hydrophobicity. Your polar pyrazolopyridine will elute early with highly aqueous mobile phases (e.g., water/acetonitrile). This is an excellent choice if normal-phase fails.[9]
-
Workflow for Improving Chromatographic Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Problem 2: Peak Tailing and Irreversible Adsorption
Q: My compound streaks badly on the column, and my final yield is very low, even though the TLC showed a clean conversion. What's happening?
A: This combination of symptoms strongly suggests irreversible adsorption or very strong binding of your basic analyte to the acidic silica gel.[1] The basic nitrogen atoms are interacting so strongly with the silanol groups that the mobile phase is insufficient to elute the compound effectively, leading to tailing and permanent retention of a portion of your material on the column.
Causality: Silica gel's surface is covered in silanol groups (Si-OH), which are acidic. The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, forming a strong acid-base interaction. This is not a desirable chromatographic interaction and leads to non-linear adsorption isotherms, which manifest as tailed peaks.
Troubleshooting Protocol: Mitigating Acidic Site Interactions
-
Deactivate the Stationary Phase with a Basic Modifier: This is the most common and effective solution.
-
Method: Add a small amount of a volatile tertiary amine, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.[10][11] A concentration of 0.1-1% (v/v) is usually sufficient.
-
Mechanism: The amine is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively "masking" them. Your analyte now experiences a more neutral surface, leading to symmetrical peaks and improved recovery.
-
-
Use a Buffered Silica or Alternative Phase:
-
Buffered Silica: You can prepare a neutralized silica gel by making a slurry with a buffer or, more simply, by pre-flushing the packed column with a solvent system containing a higher concentration of TEA (e.g., 5%) before re-equilibrating with your running mobile phase.[10]
-
Alternative Phases: For highly sensitive or very basic compounds, switching to neutral or basic alumina is a viable option.[4] Reversed-phase (C18) chromatography also avoids the issue of acidic silanol groups entirely.[9]
-
| Mobile Phase Modifier | Typical Concentration | Purpose & Notes |
| Triethylamine (TEA) | 0.1 - 1.0% | Volatile base used to mask acidic silanol sites for basic analytes. The standard choice.[10] |
| Ammonia | 0.5 - 2.0% (in MeOH) | A stronger base, useful for very stubborn basic compounds that still tail with TEA.[7] |
| Pyridine | 0.1 - 0.5% | Can sometimes improve peak shape for pyridine-containing compounds, but adds UV background. |
| Acetic Acid (AcOH) | 0.1 - 1.0% | Not for this compound. Used for acidic analytes to suppress ionization and reduce tailing.[12] |
Problem 3: Compound Instability and On-Column Reactions
Q: After running my column, I isolated my product but also several new, unexpected impurities. How can I confirm if my compound is degrading on silica?
A: The appearance of new spots post-column that were not present in the crude mixture is a strong sign of on-column degradation.[3] The acidic nature of silica gel can catalyze decomposition, especially for sensitive functional groups. The C-I bond in your molecule is a potential site of instability.
Troubleshooting Protocol: 2D Thin-Layer Chromatography Stability Test
This is a definitive, low-cost experiment to check for stability on a given stationary phase.[3][12]
-
Spotting: Take a square TLC plate. In the bottom-left corner (about 1 cm from each edge), spot a concentrated solution of your crude material.
-
First Development: Place the plate in a developing chamber with your chosen eluent and run the chromatogram as usual.
-
Drying and Rotation: Remove the plate and fully evaporate the solvent. A gentle stream of nitrogen is ideal. Do not use heat , as this can cause degradation on its own. Once completely dry, rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now along the bottom edge.
-
Second Development: Place the rotated plate back into the same chamber with the same eluent and develop it a second time.
-
Analysis:
-
Stable Compounds: If your compound and impurities are stable, all spots will appear along a 45-degree diagonal line from the origin.
-
Unstable Compounds: If any compound is degrading on the silica, you will see new spots appearing off (typically below) the 45-degree diagonal. The original spot "degrades" into new spots during the extended contact time on the plate.
-
Visualization of 2D TLC Stability Test
Caption: Stable compounds remain on the diagonal; off-diagonal spots indicate degradation.
Detailed Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Objective: To identify an optimal solvent system for flash column chromatography that provides a target Rf value between 0.2 and 0.4 and maximizes separation between the product and impurities.[6][13]
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare TLC Chambers: Line chambers with filter paper and add a small amount of pre-mixed solvent systems. Allow the chambers to become saturated for at least 15 minutes.
-
Recommended Test Solvent Systems:
-
20% Ethyl Acetate / 80% Hexane
-
40% Ethyl Acetate / 60% Hexane
-
60% Ethyl Acetate / 40% Hexane
-
5% Methanol / 95% Dichloromethane
-
-
Spot and Develop: Using a capillary tube, spot the crude mixture on the baseline of several TLC plates. Develop one plate in each solvent system.
-
Analyze Rf: Visualize the plates under UV light (254 nm). Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound.
-
Optimize:
-
Add Modifier: Once a suitable polarity is found, run a new TLC plate with the best solvent system and another plate with the same system plus 0.5% triethylamine. Compare the spot shape. If tailing is reduced, include the modifier in your column mobile phase.[1]
Protocol 2: Flash Chromatography on Silica Gel (with Modifier)
Objective: To purify the crude product using a standard normal-phase flash chromatography setup.
-
Column Selection and Packing: Select a silica gel column with a mass approximately 30-50 times the mass of your crude sample for a moderately difficult separation.[7] Pack the column using the chosen mobile phase (including 0.5% TEA if required), ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 20 mL of DCM).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column. Gently tap the column to settle the powder.
-
Add a thin layer (0.5 cm) of sand on top to prevent disturbance.[8]
-
-
Elution: Carefully add the mobile phase to the column. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[7]
-
Fraction Collection: Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a 40g column).
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product. Use a co-spot (spotting crude material next to the fraction) to confirm the identity of the spots.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Polite, L., & McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Anderson, N. G. (2012). General methods for flash chromatography using disposable columns. PMC - NIH.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
- Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Dihalogenated Pyrazolopyridines
Welcome to the Technical Support Center for Suzuki coupling reactions involving dihalogenated pyrazolopyridine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation on this important heterocyclic core. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Poor or No Conversion of Starting Material
Question: I am attempting a Suzuki coupling with a dihalogenated pyrazolopyridine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Suzuki couplings of N-heterocyclic compounds like pyrazolopyridines can often be traced back to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]
Probable Causes & Recommended Solutions:
-
Catalyst System Inactivity:
-
Cause: The chosen palladium source and ligand may not be active enough for this specific substrate class. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Solution: Employ a more active catalyst system. Electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or other biaryl phosphines are often effective for challenging heteroaryl couplings.[1] Consider using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) which readily generate the active Pd(0) species.
-
-
Suboptimal Base and Solvent:
-
Cause: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate. Similarly, the solvent system affects the solubility of reagents and the stability of the catalytic species.
-
Solution: A systematic optimization of the base and solvent is recommended. For N-heterocyclic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to carbonates. Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1]
-
-
Oxygen Contamination:
-
Cause: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1]
-
Solution: Ensure that all solvents are thoroughly degassed prior to use (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes). The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.
-
Issue 2: Significant Formation of Dehalogenated Byproduct
Question: My main byproduct is the mono- or di-dehalogenated pyrazolopyridine. How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings of electron-deficient aryl halides, particularly N-heterocyclic halides like pyrazolopyridines.[1] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species which can then undergo reductive elimination with the pyrazolopyridine ligand to replace the halogen with a hydrogen atom.[1] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2]
Probable Causes & Recommended Solutions:
-
Source of Hydride:
-
Cause: The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base, or trace amounts of water.
-
Solution:
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is used as a co-solvent, its concentration should be minimized.
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[1]
-
-
-
N-H Acidity (for unprotected pyrazolopyridines):
-
Cause: For pyrazolopyridines with an N-H group on the pyrazole ring, deprotonation by the base can increase the electron density of the ring system, which may influence the rate of dehalogenation. In some N-H containing heterocycles like pyrroles, this has been shown to promote debromination.[3]
-
Solution: Protection of the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM) can suppress dehalogenation by preventing deprotonation and altering the electronic properties of the ring.[3]
-
-
Ligand Effects:
-
Cause: The nature of the ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.
-
Issue 3: Lack of Regioselectivity in Dihalogenated Systems
Question: I am trying to perform a mono-Suzuki coupling on a dihalogenated pyrazolopyridine, but I am getting a mixture of regioisomers or the disubstituted product. How can I control the regioselectivity?
Answer:
Achieving regioselectivity in the Suzuki coupling of dihalogenated heterocycles is a common challenge. The outcome is determined by the relative reactivity of the different carbon-halogen bonds towards oxidative addition of the Pd(0) catalyst.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: In dihalogenated pyridines and related heterocycles, the halide at the position with a greater partial positive charge (more electrophilic) is typically more reactive. For pyrazolopyridines, this is often the position alpha to a ring nitrogen.[4]
-
Steric Hindrance: The steric environment around the halogen can influence the rate of oxidative addition.
-
Ligand Control: The choice of ligand can sometimes override the intrinsic electronic preferences of the substrate. Bulky ligands can favor reaction at less sterically hindered positions, or in some cases, at positions that are electronically less favored.[4] For example, in the coupling of 2,4-dichloropyridine, the use of a hindered NHC ligand like IPr can favor reaction at the C4 position over the electronically preferred C2 position.[4][5]
Strategies for Controlling Regioselectivity:
-
Exploit Inherent Reactivity: If one halogen is significantly more reactive than the other (e.g., a C-Br vs. a C-Cl bond), performing the reaction under mild conditions with one equivalent of the boronic acid will often favor mono-substitution at the more reactive site.
-
Ligand Screening: To invert the natural selectivity or to enhance it, a screen of different ligands is essential. Compare standard ligands like PPh₃ with bulky phosphines (e.g., P(tBu)₃) and NHC ligands (e.g., IPr).
-
Temperature and Reaction Time: Carefully controlling the reaction temperature and time can help to favor the formation of the mono-substituted product. Lower temperatures and shorter reaction times will generally favor reaction at the more reactive site and reduce the formation of the di-substituted product.
| Parameter | Effect on Regioselectivity | Recommendation |
| Ligand | Bulky ligands can favor reaction at less hindered or electronically disfavored positions. | Screen a diverse set of phosphine and NHC ligands. |
| Temperature | Lower temperatures can enhance selectivity for the more reactive halide. | Start with lower temperatures and gradually increase if conversion is low. |
| Equivalents of Boronic Acid | Using >1 equivalent will favor disubstitution. | Use 1.0-1.1 equivalents for mono-substitution. |
Issue 4: Formation of Homocoupled Byproduct
Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings. The primary causes are the presence of oxygen and Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two molecules of the boronic acid.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]
-
Use of Pd(0) Catalyst Source: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the reaction conditions efficiently reduce it to the active Pd(0) species.
-
Control of Reaction Parameters: The choice of base, solvent, and temperature can also influence the rate of homocoupling relative to the desired cross-coupling.
Workflow for Troubleshooting Suzuki Coupling of Dihalogenated Pyrazolopyridines
Caption: A workflow diagram for troubleshooting common issues in Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most reactive in a dihalogenated pyrazolopyridine system?
A1: Generally, the reactivity of halogens in Suzuki coupling follows the order I > Br > Cl > F. Therefore, in a molecule containing both a bromine and a chlorine atom, the C-Br bond will typically be more reactive towards oxidative addition. In cases with two of the same halogen, the electronic environment dictates reactivity. The position alpha to a pyridine nitrogen is generally more electrophilic and thus more reactive.[4]
Q2: Can I perform a sequential, regioselective di-substitution on a dihalogenated pyrazolopyridine?
A2: Yes, this is a common strategy for synthesizing unsymmetrically disubstituted pyrazolopyridines. The approach relies on the differential reactivity of the two halogen atoms. For example, in a 3-bromo-5-chloropyrazolopyridine, the first Suzuki coupling can be performed under conditions that selectively react at the more labile C-Br bond. After purification of the mono-arylated intermediate, a second Suzuki coupling can be performed under more forcing conditions to react at the C-Cl bond.
Q3: My boronic acid is unstable. What can I do?
A3: Some boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (replacement of the boronic acid group with a hydrogen). If you suspect your boronic acid is degrading, consider using a more stable boronate ester, such as a pinacol boronate ester or a trifluoroborate salt. These are often more robust under the reaction conditions.
Q4: What is the role of water in the reaction mixture?
A4: While seemingly counterintuitive in a reaction sensitive to hydride sources, a small amount of water is often beneficial or even necessary in Suzuki couplings. Water can aid in the dissolution of the inorganic base (like K₃PO₄) and facilitate the transmetalation step by promoting the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the parent boronic acid. However, excessive water can promote dehalogenation and protodeboronation, so the optimal amount (typically a 10:1 to 4:1 ratio of organic solvent to water) should be determined empirically.
Mechanistic Overview of Key Side Reactions
Caption: The desired Suzuki catalytic cycle and competing side reaction pathways.
References
-
Ali, G.M., Ibrahim, D.A., Elmetwali, A.M., & Ismail, N.S. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 587-600. Available at: [Link]
-
Jedinák, L., Tomanová, P., & Králová, J. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]
-
Neufeldt, S. R., & Sigman, M. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(17), 3433–3446. Available at: [Link]
-
Sanz-Cuesta, M., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 30(15), 1234. Available at: [Link]
-
Sohda, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481. Available at: [Link]
-
Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]
-
Trose, M., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 14(12), 2419-2426. Available at: [Link]
-
Yang, X., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(34), 14534-14543. Available at: [Link]
-
Zare, A., et al. (2021). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 26(1), 123. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Pyrazolo[3,4-c]pyridine Functionalization
Welcome to the technical support center for the functionalization of the pyrazolo[3,4-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective substitution on this versatile heterocyclic system. The pyrazolo[3,4-c]pyridine core is a valuable fragment in drug discovery, and precise control over its functionalization is paramount for successful hit-to-lead campaigns.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on the type of functionalization to help you quickly find solutions to your specific experimental issues.
N-Functionalization: Controlling Regioselectivity at N-1 vs. N-2
The pyrazolo[3,4-c]pyridine core possesses two nitrogen atoms in the pyrazole ring, N-1 and N-2, which often leads to mixtures of isomers during functionalization.[1][2][4] Achieving high regioselectivity is a common challenge.
Question: I am attempting an N-alkylation and obtaining a mixture of N-1 and N-2 isomers. How can I selectively functionalize a single nitrogen?
Answer: The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, electronic effects, and reaction conditions. Here’s a breakdown of strategies to favor either the N-1 or N-2 position.
Core Concept: The N-1 position is generally less sterically hindered, while the N-2 position is adjacent to the pyridine ring. The choice of base, solvent, and electrophile can exploit these differences.
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Decision workflow for N-1 vs. N-2 functionalization.
Detailed Protocols & Explanations:
-
For N-1 Selectivity:
-
Mesylation: The use of mesyl chloride (MsCl) with sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent selectivity for the N-1 position.[2][4] The hardness of the sodium cation and the non-polar nature of the solvent favor reaction at the more accessible N-1 nitrogen.
-
Protecting Groups: Introducing a tetrahydropyran (THP) group using dihydropyran and an acid catalyst like p-toluenesulfonic acid (pTsOH) in dichloromethane (DCM) can also selectively protect the N-1 position.[2]
-
-
For N-2 Selectivity:
-
Achieving high selectivity for the N-2 position can be more challenging. The use of (2-(trimethylsilyl)ethoxy)methyl chloride (SEMCl) with NaH in THF can lead to a mixture of N-1 and N-2 protected products, but in some cases, the N-2 isomer can be isolated.[2] The conditions may need to be carefully optimized for your specific substrate.
-
Table 1: Reaction Conditions for Regioselective N-Protection of 5-bromo-1H-pyrazolo[3,4-c]pyridine
| Reagent/Conditions | Target Position | Product (Yield) | Reference |
| MsCl, NaH, THF, 0 °C to rt | N-1 | N-1-Ms (92%) | [2] |
| DHP, pTsOH, DCM, rt | N-1 | N-1-THP (82%) | [2] |
| SEMCl, NaH, THF, 0 °C to rt | N-1 & N-2 | N-1-SEM (47%), N-2-SEM (26%) | [2] |
C-H Functionalization: Targeting Specific Carbon Atoms
Direct C-H functionalization is a powerful tool for late-stage modification. The pyrazolo[3,4-c]pyridine ring has several C-H bonds that can be selectively targeted.
Question: I want to functionalize the C-7 position. What is the most effective method?
Answer: Selective metalation is the key to functionalizing the C-7 position. The use of a strong, kinetically active base is crucial.
Core Concept: The acidity of the C-H protons on the pyridine ring varies. The C-7 proton is often the most acidic due to its proximity to the pyridine nitrogen, making it susceptible to deprotonation by a suitable base.
Recommended Protocol for C-7 Functionalization:
-
Metalation: Use a Hauser base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) in THF at low temperatures (e.g., -40 °C).[1][3][4] This base is highly effective for the selective deprotonation at C-7.
-
Electrophilic Quench: The resulting organomagnesium intermediate can be trapped with a variety of electrophiles, such as aldehydes, disulfides, or iodine.[3][4]
-
Cross-Coupling: Alternatively, the organomagnesium species can be transmetalated with ZnCl₂ to form an organozinc reagent, which can then participate in Negishi cross-coupling reactions with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).[1][3][4]
Experimental Workflow for C-7 Functionalization
Caption: General workflow for C-7 functionalization.
Question: Is it possible to functionalize the C-3 position via C-H activation?
Answer: Yes, the C-3 position can be functionalized through a tandem C-H borylation/Suzuki-Miyaura cross-coupling sequence.[1][2][4]
Core Concept: This strategy involves the iridium-catalyzed borylation of the C-3 C-H bond, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with the resulting boronate ester.
Recommended Protocol for C-3 Functionalization:
-
Borylation: Use an iridium catalyst such as [Ir(COD)OMe]₂ with a bipyridine ligand (e.g., dtbpy) and a boron source like bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in a solvent like MTBE under microwave irradiation at elevated temperatures (e.g., 100 °C).[2]
-
Suzuki-Miyaura Coupling: The crude boronate ester can then be directly subjected to Suzuki-Miyaura cross-coupling conditions with an aryl halide, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃) in a solvent like DMAc at high temperature (e.g., 120 °C), often also under microwave irradiation.[2]
Important Note: The regioselectivity of metalation can be influenced by the protecting group on the pyrazole nitrogen. For instance, an N-2 SEM-protected pyrazolo[3,4-c]pyridine has been observed to undergo metalation at C-3 instead of C-7, although the reaction was reported to be inefficient.[3][4]
Cross-Coupling and Halogenation Strategies
Pre-functionalized pyrazolo[3,4-c]pyridines, particularly halo-substituted derivatives, are excellent precursors for further diversification via cross-coupling reactions.
Question: My starting material is a 5-halo-1H-pyrazolo[3,4-c]pyridine. How can I selectively functionalize the C-5 position?
Answer: The C-5 halogen provides a handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.
Core Concept: The carbon-halogen bond at the C-5 position is activated towards oxidative addition to a low-valent palladium complex, enabling the formation of new carbon-nitrogen or carbon-carbon bonds.
Recommended Protocol for C-5 Amination (Buchwald-Hartwig):
-
React the 5-halo-pyrazolo[3,4-c]pyridine with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a solvent like toluene or dioxane at elevated temperatures. The specific conditions may need to be optimized for your substrates.
Question: I need to introduce a halogen to the pyridine ring, but direct electrophilic halogenation is giving me a mixture of products. What are my options?
Answer: Direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and resulting in poor regioselectivity.[5] For the pyrazolo[3,4-c]pyridine system, it is often more strategic to build the halogen into the scaffold during synthesis or use directed C-H activation/halogenation methods where possible.
Summary of Regioselective Functionalization Strategies
| Position | Method | Key Reagents | Notes | Reference |
| N-1 | Protection/Alkylation | MsCl/NaH or DHP/pTsOH | Good to excellent selectivity. | [2][4] |
| N-2 | Protection/Alkylation | SEMCl/NaH | Often gives mixtures with N-1. | [2] |
| C-3 | C-H Borylation / Suzuki | [Ir(COD)OMe]₂, B₂pin₂, then Pd catalyst | Two-step, one-pot procedure. | [1][2] |
| C-5 | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Requires a C-5 halo-precursor. | [1][2] |
| C-7 | Directed Metalation | TMPMgCl·LiCl | Allows for various subsequent reactions. | [1][3][4] |
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35195–35200. [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed Central. [Link]
-
Kang, E., & Joo, J. M. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Thieme. [Link]
-
Reyes-González, M. A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12434–12443. [Link]
-
Kang, E., & Joo, J. M. (2023). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. ResearchGate. [Link]
-
de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
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- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Reactions
Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging side reaction of debromination (also known as hydrodebromination). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, understand, and mitigate this unwanted pathway, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant amount of a byproduct that corresponds to my starting material without the bromine atom. What is happening in my reaction?
A1: You are likely observing hydrodebromination, a common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This process competes with your desired cross-coupling reaction, consuming your aryl bromide and reducing the overall yield of your target molecule.
The primary culprit behind this unwanted reaction is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources, including reactions with the base, solvent (especially alcohols), or even trace amounts of water.[1][2] Once formed, this species can participate in a competing catalytic cycle that leads to the debrominated byproduct.
Q2: What is the mechanistic basis for debromination, and how does it compete with my desired cross-coupling reaction?
A2: Understanding the competing pathways is crucial for effective troubleshooting. Both the desired cross-coupling and the undesired debromination pathways originate from the same Ar-Pd(II)-Br intermediate formed after the initial oxidative addition of your aryl bromide to the Pd(0) catalyst.
-
Desired Cross-Coupling Pathway: In a typical Suzuki reaction, for example, the Ar-Pd(II)-Br intermediate undergoes transmetalation with the activated boronic acid, followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[3][4][5]
-
Undesired Debromination Pathway: The formation of a Pd-H species creates an alternative route. This Pd-H can react with the Ar-Pd(II)-Br intermediate, leading to reductive elimination of Ar-H (your debrominated byproduct) and regenerating the active catalyst.[1][2] The mechanism can be complex and may involve β-hydride elimination from alkoxide bases or reaction with hydride sources in the mixture.[6][7]
Below is a diagram illustrating these competing catalytic cycles.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.
Q3: My reaction involves an N-heterocyclic bromide, and debromination is a major issue. Are these substrates more susceptible?
A3: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are often more prone to hydrodebromination.[2][8] The reasons for this increased susceptibility can include:
-
Coordination to Palladium: The nitrogen atom in the heterocycle can coordinate to the palladium center, which may alter the electronic properties of the catalyst and potentially inhibit the desired catalytic cycle.[2]
-
N-H Acidity: For heterocycles containing an N-H bond (like indoles or pyrroles), the proton is acidic. Deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome and sometimes promote side reactions.[2][8] In such cases, protection of the N-H group is often a successful strategy.[2][8]
Q4: How can I systematically troubleshoot and minimize debromination in my reaction?
A4: A systematic approach to optimizing your reaction conditions is the most effective way to favor the desired cross-coupling over debromination. The key is to accelerate the rate of reductive elimination for product formation relative to the rate of the debromination pathway.
Below is a workflow to guide your optimization efforts. Start with the parameter most likely to have a significant impact (Ligand Choice) and proceed sequentially.
Caption: Troubleshooting workflow for minimizing debromination.
The following table summarizes the influence of key reaction parameters on the formation of the debrominated byproduct.
| Parameter | Condition Promoting Debromination | Recommended Change to Minimize Debromination | Rationale |
| Ligand | Small, electron-poor ligands (e.g., PPh₃). | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[8] | Bulky, electron-rich ligands accelerate the rate of reductive elimination to form the desired product, allowing it to outcompete the debromination pathway.[8] |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, KOtBu).[8] | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[2][8] | Strong alkoxide bases can more readily generate palladium-hydride species through β-hydride elimination or by reacting with trace water. Weaker bases are less prone to these side reactions.[1] |
| Solvent | Polar aprotic (e.g., DMF, Dioxane) or protic solvents (e.g., alcohols).[9][10] | Non-polar aprotic solvents (e.g., Toluene).[9][10] | Alcohols and water can act as hydride sources.[11] Some polar aprotic solvents like DMF can also promote dehalogenation compared to less polar options like toluene.[9][10] |
| Temperature | High reaction temperatures (e.g., >100 °C).[1] | Lower reaction temperatures (e.g., 60-80 °C). | The debromination side reaction can have a higher activation energy than the desired cross-coupling.[8] Lowering the temperature can therefore selectively slow the undesired pathway. |
| Reagent Purity | Presence of moisture or oxygen. | Use rigorously degassed solvents and ensure all reagents are anhydrous.[9] | Oxygen can lead to catalyst decomposition, and water can be a source of protons/hydrides for the debromination reaction.[1][9] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, incorporating best practices to suppress hydrodebromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene and degassed water (e.g., 10:1 ratio)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly weigh out the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Inerting the Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.[12]
-
Solvent Addition: Add the degassed toluene and water via syringe.[2]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q5: How can I accurately quantify the amount of debrominated byproduct in my reaction mixture?
A5: Accurate quantification is essential for effective optimization. The most common and reliable methods are chromatographic techniques coupled with mass spectrometry:
-
HPLC/UHPLC-MS: High-Performance Liquid Chromatography (or its ultra-high-performance variant) coupled with Mass Spectrometry is an excellent method.[13][14] You can develop a method that separates your starting material, desired product, and the debrominated byproduct. Quantification can be achieved by creating a calibration curve with a synthesized standard of the debrominated compound.
-
GC-MS: Gas Chromatography-Mass Spectrometry is also a very powerful tool, particularly for more volatile compounds.[14] It provides excellent separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.
For both methods, it is crucial to confirm the identity of the byproduct peak by comparing its mass spectrum and retention time to an authentic, independently synthesized sample of the debrominated compound.
References
-
Aramendía, M.A., et al. (2000). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Studies in Surface Science and Catalysis, 130, 2003-2008. Available at: [Link]
-
Aramendía, M.A., et al. (2000). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ScienceDirect. Available at: [Link]
-
Ghosh, B., & Maleczka, R. E., Jr. Catalytic Hydrodehalogenation Reactions. Organic Reactions. Available at: [Link]
-
Burhenn, A., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13, 3545-3550. Available at: [Link]
-
Urbano, F.J., & Marinas, J.M. (2001). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. Available at: [Link]
-
Schuth, C., et al. (1999). Hydrodehalogenation of 1- to 3-Carbon Halogenated Organic Compounds in Water Using a Palladium Catalyst and Hydrogen Gas. Semantic Scholar. Available at: [Link]
-
Busci, M., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Nath, M., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 10956-10958. Available at: [Link]
-
Marques, C.A., et al. (1991). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 56(11), 3750-3752. Available at: [Link]
-
significant dehalogenation in stille coupling. Reddit. Available at: [Link]
-
Marques, C.A., et al. (1991). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. ACS Publications. Available at: [Link]
-
Zhang, H., et al. (2021). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Heck reaction. Chemistry LibreTexts. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products. ResearchGate. Available at: [Link]
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- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-92-9). This valuable, di-halogenated heterocyclic scaffold is a crucial intermediate in medicinal chemistry and fragment-based drug discovery, prized for the orthogonal reactivity of its carbon-halogen bonds.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring reproducibility, purity, and yield.
Synthetic Strategy Overview
The most common and logical synthetic route involves a two-step electrophilic halogenation of the 1H-pyrazolo[3,4-c]pyridine core. Typically, the more accessible 4-bromo-1H-pyrazolo[3,4-c]pyridine is synthesized first, followed by a regioselective iodination at the C3 position of the pyrazole ring. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, primarily at the C3 position.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.
Q1: My final yield is consistently low. What are the likely causes?
Low yield is a multifaceted issue that can arise from incomplete reactions at either halogenation step or degradation of the product.
Potential Cause A: Inefficient C3-Iodination The second step, iodination of 4-bromo-1H-pyrazolo[3,4-c]pyridine, is often the critical point for yield loss. The starting material, while more activated than pyridine itself, may still require carefully optimized conditions for high conversion.
-
Underlying Chemistry: Electrophilic iodination is generally less favorable than bromination or chlorination due to the lower electrophilicity of iodine sources like N-Iodosuccinimide (NIS) or molecular iodine (I₂).[3] The reaction requires sufficient activation to proceed to completion.
-
Troubleshooting Steps:
-
Reagent Choice & Equivalents: Ensure your NIS is fresh and has been stored in a desiccator away from light. Using 1.1 to 1.3 equivalents is typical.[4] For less reactive substrates, stronger iodinating systems might be explored, though they risk side reactions.[3]
-
Solvent & Temperature: A polar aprotic solvent like DMF is commonly used to ensure solubility of the starting material.[4] If the reaction is sluggish at room temperature, gently heating to 50-60 °C can significantly increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Acid Catalysis: In some cases, a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can enhance the electrophilicity of the iodinating agent, though this must be used cautiously to prevent side reactions.[5]
-
Potential Cause B: Product Degradation during Workup or Purification Halogenated heterocycles, particularly iodo-substituted ones, can be sensitive to light, acid, and prolonged heating.
-
Troubleshooting Steps:
-
Aqueous Workup: When quenching the reaction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid and avoid prolonged contact with acidic water.
-
Purification: Minimize the time the compound spends on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating silica gel with triethylamine (0.5-1% in the eluent). Perform chromatography promptly after the workup.
-
Light Sensitivity: Protect the reaction mixture and the isolated product from direct light by covering flasks with aluminum foil.
-
Q2: My final product is impure. I'm seeing multiple spots on TLC and extra peaks in the NMR. What are these impurities?
Impurity profiles often point towards issues with regioselectivity or the formation of unexpected side products.
Potential Cause A: Isomeric Impurities While C3 is the most electronically favored position for electrophilic substitution on the pyrazole ring,[6] small amounts of other isomers can form, especially under harsh conditions. However, the most common issue is unreacted starting material.
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Before workup, ensure the starting material is fully consumed via TLC or LC-MS. If the reaction has stalled, consider adding a small additional portion (0.1-0.2 eq.) of the halogenating agent.
-
Optimize Purification: Develop a gradient elution method for column chromatography that provides good separation between your starting material (4-bromo-1H-pyrazolo[3,4-c]pyridine) and the more nonpolar product (this compound).
-
Potential Cause B: Ring-Opening Side Products Under certain conditions, particularly with excess electrophilic halogenating agents or in specific solvents, pyrazolopyridines can undergo a ring-opening halogenation reaction.[7][8] This involves cleavage of the N-N bond in the pyrazole ring, leading to structurally diverse and highly impure mixtures.
-
Underlying Chemistry: This transformation proceeds via selective cleavage of the heteroaromatic N-N bond, delivering different halogenated compounds.[7][8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the halogenating agent. Stick to 1.1-1.3 equivalents.
-
Add a Radical Scavenger: Side reactions can sometimes have radical character. Adding a small amount (1-5 mol%) of a radical scavenger like butylated hydroxytoluene (BHT) can suppress the formation of certain by-products.[7]
-
Solvent Choice: Solvents like hexafluoroisopropanol (HFIP) have been noted to promote ring-opening in some cases.[7][8] Sticking to more conventional solvents like DMF or acetonitrile may be safer if this is a suspected issue.
-
Caption: Decision tree for troubleshooting common synthesis issues.
Q3: I'm struggling with the characterization. How can I confidently confirm the structure?
Ambiguous characterization can arise from overlapping signals or incorrect structural assignment. A combination of NMR techniques is crucial.
-
¹H NMR: The most telling sign of successful C3-iodination is the disappearance of the C3-H proton signal from the starting material. The remaining two aromatic protons on the pyridine ring should be clearly visible.
-
¹³C NMR: Look for the appearance of a new quaternary carbon signal at a very low field (typically 70-90 ppm), which corresponds to the carbon bearing the iodine atom (C3).
-
2D NMR (HSQC/HMBC): If the assignment is still unclear, an HMBC experiment is definitive. Look for correlations between the N1-H proton and the C3 and C7a carbons, and correlations from the remaining pyridine protons to their respective carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula (C₆H₃BrIN₃), which will match the expected isotopic pattern for a molecule containing both bromine and iodine.[9]
| Compound | Approximate ¹H NMR Shifts (DMSO-d₆) | Key ¹³C NMR Shift (C-I) |
| 4-Bromo-1H-pyrazolo[3,4-c]pyridine | ~8.4 ppm (s, 1H, C3-H), ~8.2 ppm (d, 1H), ~7.8 ppm (d, 1H) | N/A |
| This compound | C3-H signal absent , ~8.3 ppm (d, 1H), ~7.9 ppm (d, 1H) | ~80 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic is the disappearance of the C3-H proton singlet.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended order of halogenation? Should I iodinate first?
-
A: While both sequences are theoretically possible, brominating first to make 4-bromo-1H-pyrazolo[3,4-c]pyridine is generally preferred. The C4 position of the pyridine ring is more susceptible to nucleophilic aromatic substitution precursors, while the C3 of the pyrazole is ideal for electrophilic substitution. Performing the electrophilic iodination on the isolated bromo-intermediate is a more controlled and higher-yielding sequence.
-
-
Q: How should I store the final product?
-
Q: Is N-protection of the pyrazole nitrogen necessary?
-
A: For this specific transformation, N-protection is generally not required and adds unnecessary steps.[4] The reaction proceeds well on the NH-pyrazole. Protection might be considered if subsequent reactions involve strong bases (e.g., organometallic chemistry) that would deprotonate the pyrazole nitrogen.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate)
This protocol is adapted from general procedures for the synthesis of related scaffolds.[1]
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent like acetonitrile or DMF (approx. 0.1 M concentration) in a round-bottom flask protected from light, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-1H-pyrazolo[3,4-c]pyridine as a solid.
Protocol 2: Scale-Up Synthesis of this compound
This protocol is based on established methods for iodinating pyrazole systems.[4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stirrer, dissolve 4-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water, resulting in the precipitation of a solid. Stir for 30 minutes.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove residual DMF and succinimide.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash chromatography if necessary to achieve high purity (>95%). Dry the final product under vacuum.
References
-
Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: Chemistry – A European Journal URL: [Link]
-
Title: Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL: [Link]
- Title: Synthesis method of 1H-pyrazolo (4, 3-b)
-
Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC, NIH URL: [Link]
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]
-
Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: RSC Advances URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances Source: RSC Publishing URL: [Link]
-
Title: Pyrazole Source: SlideShare URL: [Link]
-
Title: Selective C–H Iodination of (Hetero)arenes Source: Organic Letters URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Source: PubChem URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Repositório Científico do Instituto Politécnico de Bragança URL: [Link]
-
Title: Characterizing Small Molecules with NMR Source: News-Medical.Net URL: [Link]
-
Title: Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine Source: De Gruyter URL: [Link]
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Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: MDPI URL: [Link]
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Title: (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: ResearchGate URL: [Link]
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Title: Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH Source: NIH URL: [Link]
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Title: Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines Source: Sci-Hub URL: [Link]
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Technical Support Center: Characterization of Impurities in 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Synthesis
Welcome to the technical support guide for the synthesis and analysis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, chemists, and drug development professionals who work with complex heterocyclic building blocks. The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, making the control and characterization of its purity paramount.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of impurity profiling for this specific molecule.
Section 1: Understanding the Synthetic Landscape & Potential Impurities
The key to troubleshooting impurities is understanding their origin. Impurities in active pharmaceutical ingredients (APIs) and intermediates can arise from starting materials, reagents, catalysts, side reactions, and degradation.[2][3] For this compound, the most common impurities are process-related, stemming directly from the synthetic route.
FAQ 1.1: What is a common synthetic route for this compound, and what are the expected process-related impurities?
A prevalent and logical strategy for synthesizing the target compound is through the selective electrophilic iodination of a pre-existing bromo-pyrazolopyridine precursor. A typical reaction involves treating 4-Bromo-1H-pyrazolo[3,4-c]pyridine with an iodinating agent like N-Iodosuccinimide (NIS).[4]
The choice of an electrophilic iodination pathway is critical; elemental iodine (I₂) is often a weak electrophile and requires activation, and the reaction can be reversible under acidic conditions.[5] This pathway, while direct, can lead to a predictable set of impurities that must be monitored and controlled.
Caption: Synthetic route and common impurity formation pathways.
Common Process-Related Impurities:
-
Impurity A (Unreacted Starting Material): 4-Bromo-1H-pyrazolo[3,4-c]pyridine. Its presence indicates an incomplete reaction.
-
Impurity B (Over-iodinated Species): Di-iodo or even tri-iodo species can form if the reaction conditions are too harsh or if excess iodinating agent is used.
-
Impurity C (Starting Material Impurities): The purity of the starting 4-Bromo-1H-pyrazolo[3,4-c]pyridine is crucial. Any isomers or related substances in the starting material will carry through or react to form new impurities.
-
Impurity D (Positional Isomers): While the C3 position is electronically favored for electrophilic substitution, iodination could potentially occur at other positions on the pyridine or pyrazole ring, leading to isomers with the same mass as the final product.
-
Ring-Opened Impurities: Under certain harsh electrophilic conditions, pyrazolopyridine rings have been known to undergo cleavage, leading to structurally diverse halogenated compounds.[6][7] This is less common with milder reagents like NIS but can occur with stronger halogenating agents or extreme temperatures.
Section 2: Troubleshooting Analytical Observations
A robust analytical method is the cornerstone of impurity characterization. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and non-destructive nature.[8][9] When coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, a complete impurity profile can be established.[10]
FAQ 2.1: My HPLC-UV chromatogram shows multiple unexpected peaks. How do I begin to identify them?
This is a common scenario. A systematic approach is required to move from detection to identification. The goal is to obtain the molecular weight and structure for each unknown peak.
Caption: Systematic workflow for identifying unknown HPLC peaks.
Actionable Steps:
-
LC-MS is Your First Step: Immediately analyze the sample by LC-MS. This powerful hyphenated technique provides the molecular weight of the compounds eluting at each peak, which is invaluable for initial identification.[9]
-
Compare with Predictions: Match the observed molecular weights against the masses of expected impurities listed in Table 1 .
-
Isolate for NMR: For any significant unknown, especially those with unexpected masses or masses identical to the product, isolation via preparative HPLC is necessary.
-
Full Structural Elucidation: Submit the isolated impurity for a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). NMR provides definitive structural connectivity, while HRMS confirms the elemental formula.[9][10]
FAQ 2.2: My LC-MS shows an impurity with the same mass as my product. What could it be and how do I confirm it?
An impurity with an identical mass is almost certainly a positional isomer. In the pyrazolo[3,4-c]pyridine system, while the C3 position is reactive, electrophilic attack could occur at other positions, such as C7. Differentiating isomers is impossible with MS alone and requires the structural detail provided by NMR spectroscopy.[9]
Causality & Solution:
-
Cause: Non-selective reaction conditions, such as high temperatures or the use of less-selective halogenating agents, can overcome the intrinsic electronic preferences of the heterocyclic system.
-
Confirmation: ¹H NMR is the most direct tool. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. For example, the proton at C7 in the desired product will have a different chemical environment and thus a different chemical shift compared to the proton at C3 in a C7-iodo isomer. A detailed comparison, potentially using 2D NMR (like NOESY), will unambiguously determine the structure.
FAQ 2.3: I've identified di-halogenated impurities (e.g., di-iodo or bromo-di-iodo). How can I prevent their formation?
The formation of over-halogenated species is a classic problem of controlling reactivity. Both bromination and iodination are electrophilic aromatic substitutions, and their rates are dependent on concentration, temperature, and the nucleophilicity of the substrate.[5][11]
Troubleshooting & Prevention:
-
Stoichiometry is Key: Carefully control the stoichiometry of the iodinating agent (e.g., NIS). Use no more than 1.0-1.1 equivalents.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the reaction rate and improve selectivity, reducing the likelihood of a second halogenation event.
-
Slow Addition: Add the iodinating agent slowly over time to maintain a low instantaneous concentration, which disfavors the faster reaction of the mono-iodinated product to the di-iodinated one.
-
Monitor the Reaction: Use TLC or rapid HPLC analysis to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a validated starting point for your analytical method development.
SOP 3.1: Protocol for Impurity Profiling by HPLC-UV
This reverse-phase HPLC method is designed to separate the non-polar halogenated pyrazolopyridines from potential starting materials and byproducts.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the basic nitrogens, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is essential to elute all potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic heterocycles typically have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume. |
SOP 3.2: Protocol for Structural Elucidation using LC-MS and NMR
-
LC-MS Analysis:
-
Utilize the HPLC method from SOP 3.1, directing the column eluent into an Electrospray Ionization (ESI) source of a mass spectrometer.
-
Operate in positive ion mode, as the pyridine and pyrazole nitrogens are readily protonated.
-
Acquire full scan data from m/z 100-1000 to detect all potential parent ions.
-
-
Impurity Isolation:
-
Scale up the HPLC method to a semi-preparative or preparative column.
-
Collect the fractions corresponding to the impurity peak of interest.
-
Combine the relevant fractions and remove the solvent under reduced pressure. Ensure the final sample is thoroughly dried to remove residual water and acetonitrile.
-
-
NMR Analysis:
-
Dissolve the isolated, dried impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire standard ¹H and ¹³C spectra.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are critical for definitively assigning the structure, especially for isomers.
-
Section 4: Data Interpretation Guide
The following tables provide a quick reference for identifying common impurities based on their analytical signatures.
Table 1: Common Impurities and Their Expected Mass Spectrometry Signatures
| Impurity Name | Structure | Formula | Exact Mass (M) | Observed Ion [M+H]⁺ |
| Target Product | This compound | C₆H₃BrIN₃ | 322.8507 | 323.8580 |
| Impurity A | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₄BrN₃ | 196.9592 | 197.9665 |
| Impurity B | 4-Bromo-3,X-diiodo-1H-pyrazolo[3,4-c]pyridine | C₆H₂BrI₂N₃ | 448.7474 | 449.7547 |
| Impurity D (Isomer) | 4-Bromo-7-iodo-1H-pyrazolo[3,4-c]pyridine | C₆H₃BrIN₃ | 322.8507 | 323.8580 |
Table 2: Hypothetical ¹H NMR Chemical Shift Comparison for Positional Isomers (in DMSO-d₆)
Note: These are estimated shifts for illustrative purposes. Actual values must be determined experimentally.
| Proton Position | Expected Shift in Target Product (3-iodo) | Expected Shift in Isomer D (7-iodo) | Rationale for Difference |
| H-7 | ~8.3 ppm (doublet) | (Iodine is here) | The proton at C7 is adjacent to the pyridine nitrogen, making it deshielded. |
| H-6 | ~7.5 ppm (doublet) | ~7.7 ppm (singlet or narrow doublet) | The coupling partner (H-7) is absent in the isomer, changing the multiplicity. |
| H-3 | (Iodine is here) | ~8.1 ppm (singlet) | In the isomer, the proton at C3 is on the electron-rich pyrazole ring. |
| N-H | ~14.0 ppm (broad singlet) | ~14.2 ppm (broad singlet) | The electronic environment of the pyrazole N-H is slightly altered by the substituent pattern. |
This comparison clearly illustrates how NMR can differentiate between isomers that are indistinguishable by mass spectrometry.
Conclusion
The synthesis of highly pure this compound is an achievable goal that hinges on a deep understanding of the reaction mechanism and a systematic approach to analytical troubleshooting. By anticipating potential side products, employing robust analytical techniques like HPLC and LC-MS for detection, and leveraging the definitive structural power of NMR, researchers can confidently identify, control, and eliminate critical impurities. This ensures the quality and reliability of this important building block for downstream applications in drug discovery and development.
References
- Vertex AI Search, based on "Development of Impurity Profiling Methods Using Modern Analytical Techniques" (2016). [Link not available]
- Vertex AI Search, based on "Development of Impurity Profiling Methods Using Modern Analytical Techniques" (2020). [Link not available]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
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Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
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Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
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Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. [Link]
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- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
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- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Bromination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
The Strategic Advantage of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in Medicinal Chemistry: A Comparative Guide to its Derivatives' Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. At the heart of this pursuit lies the identification and optimization of privileged scaffolds – core molecular structures that exhibit versatile binding properties to a range of biological targets. The pyrazolo[3,4-c]pyridine core has emerged as one such scaffold, bearing a structural resemblance to endogenous purines, which allows it to interact with a multitude of ATP-binding sites in enzymes, particularly kinases.[1] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine , and elucidates its strategic importance as a starting material for the synthesis of potent and selective biologically active compounds. While direct biological data on this specific bromo-iodo derivative is not extensively reported, its true value lies in its exceptional synthetic versatility, enabling the exploration of a vast chemical space to generate novel drug candidates.
The Synthetic Powerhouse: Unlocking Molecular Diversity
The unique substitution pattern of this compound, with two different halogen atoms at distinct positions, is a medicinal chemist's strategic advantage. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization through various cross-coupling reactions. This "vectorial functionalization" enables the systematic elaboration of the core scaffold to probe the structure-activity relationships (SAR) of its derivatives.[1][2]
For instance, the more reactive C-I bond can be selectively targeted in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, allowing for the introduction of a diverse range of substituents at the C-3 position. Subsequently, the C-Br bond can be functionalized through a different coupling reaction, such as a Buchwald-Hartwig amination, to introduce moieties at the C-4 position. This stepwise approach provides precise control over the final molecular architecture, which is crucial for optimizing interactions with a biological target.
Caption: Synthetic utility of this compound.
Comparative Biological Activities of Pyrazolo[3,4-c]pyridine Derivatives and Related Isomers
The pyrazolopyridine scaffold has been successfully employed to develop inhibitors for a variety of biological targets. Below, we compare the activities of derivatives from the broader pyrazolopyridine family, which informs the potential of derivatives originating from the this compound core.
Anticancer Activity: Targeting Kinases
Kinase inhibitors are a cornerstone of modern oncology. The pyrazolopyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[3] The design of these inhibitors was based on a scaffold hopping strategy from known FGFR inhibitors.[3] While the specific 4-bromo-3-iodo isomer was not used as the starting point in the cited study, the core pyrazolopyridine structure was essential for activity.
Extracellular signal-Regulated Kinase (ERK) Inhibitors: The MAPK/ERK pathway is a key signaling cascade in many cancers. Pyrazolo[4,3-c]pyridin-6-yl urea derivatives have been developed as ERK inhibitors, demonstrating the versatility of the pyrazolopyridine scaffold in targeting different kinases.[3]
Topoisomerase IIα Inhibitors: Some pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit broad-spectrum cytotoxicity against various cancer cell lines by inhibiting Topoisomerase IIα, an essential enzyme for DNA replication.[4] One promising compound, 8c , demonstrated potent antiproliferative activity across the NCI-60 cancer cell line panel with a GI50 MG-MID value of 1.33 µM.[4]
| Compound Class | Target | Key Findings | Reference |
| 1H-Pyrazolo[3,4-b]pyridines | FGFR | Selective and potent inhibition. | [3] |
| Pyrazolo[4,3-c]pyridin-6-yl ureas | ERK | Effective inhibition of the MAPK/ERK pathway. | [3] |
| Indole-conjugated pyrazolo[3,4-b]pyridines | Topoisomerase IIα | Broad-spectrum anticancer activity. | [4] |
| Pyrazolo[3,4-d]pyrimidines | EGFR | Potent inhibition of both wild-type and mutant EGFR. | |
| Pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | Nanomolar potency and anti-metastatic potential.[5] |
Antiparasitic Activity: A Novel Mechanism of Action
The pyrazolo[4,3-c]pyridine scaffold has also shown promise in the development of novel antiparasitic agents. Derivatives of this scaffold were identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma, the parasite responsible for devastating diseases like sleeping sickness and Chagas disease.[6][7] This PPI is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.[7]
A lead compound from an in-silico screen, a pyrazolo[4,3-c]pyridine derivative, exhibited a dissociation constant (KD) of 163 μM in an NMR chemical shift perturbation assay.[6] Structure-activity relationship studies revealed that the pyrazolo[4,3-c]pyridine core forms favorable π–π interactions with key phenylalanine residues in the PEX14 protein.[6] Further optimization by introducing naphthalene moieties significantly improved the inhibitory activity.[6]
Structure-Activity Relationship (SAR) Insights
The accumulated data on various pyrazolopyridine derivatives provide valuable insights into their SAR, guiding the future design of more potent and selective inhibitors.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazolopyridine Modification: Suzuki vs. Stille Coupling
For researchers and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely and efficiently modify this privileged structure is paramount for generating novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging new carbon-carbon bonds on such heterocyclic systems.[1][2]
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for the functionalization of pyrazolopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and field-proven insights to empower you to select the optimal strategy for your specific synthetic challenge.
The Catalytic Heart: Understanding the Mechanisms
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar fundamental catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction versus an organostannane in the Stille reaction—is the critical point of divergence, profoundly influencing the reaction's scope, conditions, and outcome.[5][6]
The Suzuki-Miyaura Coupling Cycle
A key distinction of the Suzuki coupling is the requirement for a base to activate the organoboron reagent (e.g., a boronic acid or ester).[7] This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Stille Coupling Cycle
The Stille coupling does not typically require a base for activation. The organotin reagent is generally nucleophilic enough to undergo transmetalation directly with the palladium(II) complex.[3][8] However, additives like lithium chloride or copper(I) salts can be used to accelerate this step, particularly with less reactive organotin reagents.
Caption: The Stille Catalytic Cycle.
Head-to-Head Comparison: Performance & Practicality
The choice between Suzuki and Stille coupling hinges on a careful evaluation of multiple factors, from reagent toxicity to functional group tolerance. The following table summarizes these key performance indicators.
| Parameter | Suzuki Coupling | Stille Coupling |
| Key Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity & Safety | Boronic acids are generally considered low toxicity and are environmentally benign.[9][10] | Organotin compounds and their byproducts are highly toxic and pose environmental hazards.[3][9] |
| Byproducts & Purification | Boron-based byproducts are often water-soluble and typically easy to remove via aqueous workup or standard chromatography.[9] | Tin-based byproducts (e.g., Bu₃SnX) can be difficult to remove and often require specific workup procedures like washing with KF solution or filtration through triethylamine-treated silica.[8] |
| Reaction Conditions | Requires a base (e.g., carbonates, phosphates), which can be incompatible with base-sensitive functional groups.[7][11] | Generally proceeds under neutral or milder conditions, avoiding the need for a strong base.[8][12] |
| Functional Group Tolerance | Broad tolerance, but can be problematic with groups sensitive to strong bases. Unprotected N-H groups in heterocycles like pyrazoles can sometimes inhibit catalysis but protocols exist to overcome this.[13][14] | Excellent functional group tolerance, including sensitive groups like aldehydes, and is often more compatible with unprotected N-H heterocycles.[8][12][15] |
| Substrate Scope | Extremely broad. However, some heteroaromatic boronic acids (especially 2-pyridyl derivatives) can be unstable and prone to protodeboronation.[10] | Very broad. Organostannanes are generally stable, not sensitive to moisture or oxygen, and can be prepared, isolated, and stored easily.[8] This makes them highly reliable for coupling with complex, nitrogen-rich heterocycles. |
| Typical Yields | Generally good to excellent (70-95%), but can be lower with sterically hindered substrates or unstable boronic acids.[12][16] | Often provides higher and more consistent yields, especially for complex or electron-rich heterocycles where Suzuki coupling might be sluggish (75-95%+).[9][12] |
| Side Reactions | Protodeboronation of the boronic acid is a common side reaction, reducing efficiency.[10] | Homocoupling of the organostannane reagent can occur, though it is often a minor pathway.[3][8] |
Field-Proven Insights
-
The Toxicity Dilemma: The primary drawback of the Stille reaction is the toxicity of organotin reagents.[3][10] In pharmaceutical development, this is a significant barrier, and Suzuki couplings are often preferred for late-stage synthesis and manufacturing to avoid toxic metal impurities in the final active pharmaceutical ingredient (API).[9]
-
The Heterocycle Challenge: For modifying nitrogen-rich heterocycles like pyrazolopyridines, the Stille coupling often demonstrates superior performance. The coupling of substrates with free electron pairs, such as pyridines, can proceed in higher yields with Stille conditions compared to Suzuki.[12] This is because the unprotected N-H groups in pyrazole or indole moieties can interfere with Suzuki catalysts, whereas Stille reactions are often more tolerant.[14]
-
When Suzuki Fails, Stille Prevails: In cases of sterically demanding couplings or with substrates where the corresponding boronic acid is unstable and difficult to access or use, the Stille reaction provides a robust and reliable alternative.[10][12] The stability and predictable reactivity of organostannanes can be a decisive advantage in complex synthetic campaigns.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the modification of a generic halo-pyrazolopyridine. Note: These are starting points and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from general procedures for coupling heteroaryl halides.[4][13][16] The use of a robust catalyst system like one involving Pd(dppf)Cl₂ is common for challenging heterocyclic substrates.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Causality Behind Choices:
-
Base: K₃PO₄ is often a superior base for heteroaryl couplings as it is less likely to cause hydrolysis of sensitive functional groups compared to stronger bases and can be effective in activating the boronic acid.[14]
-
Catalyst/Ligand: The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating a stable and active catalyst suitable for the cross-coupling of nitrogen-containing heterocycles.
-
Solvent: A mixture of an organic solvent (dioxane, DME) and water is standard. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[16]
Protocol 2: Stille Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is based on general Stille coupling procedures.[8][17] The conditions are typically milder and do not require a base.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 mmol, 2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent such as DMF or toluene (5 mL). Add the organostannane reagent (e.g., Tributyl(vinyl)tin or Aryl-SnBu₃) (1.1-1.2 mmol, 1.1-1.2 equiv.).
-
Additives (Optional): In some cases, adding LiCl (2-3 equiv.) can accelerate the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form, which can be removed by filtration through Celite.
-
Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable Pd(0) source that is effective for a wide range of Stille couplings.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or non-polar solvents like toluene are typically used. The choice depends on the solubility of the substrates.
-
Workup: The KF wash is a critical step. Fluoride has a high affinity for tin and effectively precipitates the toxic tin byproducts, simplifying purification.[8]
Decision-Making Workflow: Which Coupling to Choose?
The selection of the appropriate coupling method is a multi-faceted decision. This workflow provides a logical guide for making an informed choice.
Caption: Decision workflow for selecting a coupling method.
Conclusion
Both Suzuki and Stille couplings are indispensable tools for the modification of pyrazolopyridines. The Suzuki reaction is often the first choice due to the low toxicity of its reagents and the ease of byproduct removal, making it highly attractive for applications in pharmaceutical and medicinal chemistry.[9][10]
However, the Stille coupling remains a superior option in specific, challenging scenarios. Its remarkable functional group tolerance, milder reaction conditions (avoiding strong bases), and consistent high yields—especially with complex, nitrogen-rich heterocycles—make it an exceptionally powerful and reliable method.[12][18] For early-stage discovery and situations where Suzuki couplings falter, the Stille reaction is an invaluable problem-solver, provided that the appropriate safety precautions and purification strategies are employed to manage the associated tin toxicity. A thorough understanding of the strengths and weaknesses of each method allows the discerning scientist to navigate the complexities of modern organic synthesis and efficiently achieve their molecular design goals.
References
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NROChemistry. Stille Coupling. Available from: [Link]
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Franzén, R. G. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Journal für praktische Chemie, 342(7), 790-800. Available from: [Link]
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Zimmermann, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16419-16425. Available from: [Link]
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Wang, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20696-20708. Available from: [Link]
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ResearchGate. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Available from: [Link]
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Simply Drug Discovery. (2024). Is the Stille Reaction Useful? YouTube. Available from: [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. Available from: [Link]
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Islam, M. S., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 362. Available from: [Link]
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Bailey, P. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1214-1223. Available from: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available from: [Link]
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Wikipedia. Stille reaction. Available from: [Link]
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ResearchGate. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(24), 6050-6053. Available from: [Link]
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Organic Chemistry Portal. Stille Coupling. Available from: [Link]
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Pediaa. (2020). Difference Between Heck Stile and Suzuki Reaction. Available from: [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available from: [Link]
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ResearchGate. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available from: [Link]
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The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Chemistry in Tamil. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. Available from: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. Available from: [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available from: [Link]
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Sci-Hub. Three synthetic methods for the preparation of 1,5-disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones... Available from: [Link]
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A Comparative Spectroscopic Guide to 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, valued for its structural similarity to purines, which allows for interaction with a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a highly functionalized derivative poised for further chemical elaboration. Due to the nascent stage of research into this specific derivative, this guide will present a predictive analysis based on established spectroscopic principles and data from closely related analogues, offering a robust framework for its identification and characterization.
The Influence of Halogenation on the Spectroscopic Fingerprint
The introduction of both a bromine atom at the C4 position and an iodine atom at the C3 position dramatically influences the electronic environment and, consequently, the spectroscopic properties of the pyrazolo[3,4-c]pyridine core. Understanding these effects is crucial for interpreting the resulting spectra and distinguishing this derivative from its precursors or other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of small molecule characterization. The predicted ¹H and ¹³C NMR spectra of this compound are based on data from analogues such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine and 4-bromo-1H-pyrazolo[3,4-b]pyridine.[1][2]
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the two protons on the pyridine ring and the N-H proton of the pyrazole ring.
-
H6 and H7 Protons: The protons on the pyridine ring, H6 and H7, will appear as doublets due to coupling with each other. The bromine at C4 will exert a deshielding effect, shifting these protons downfield compared to the unsubstituted pyrazolo[3,4-c]pyridine.
-
N-H Proton: The N-H proton of the pyrazole ring will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The presence of the heavy halogens, bromine and iodine, will have a pronounced effect on the chemical shifts of the carbons to which they are attached.
-
C3 and C4 Carbons: The most significant features in the ¹³C NMR spectrum will be the signals for the carbon atoms bearing the halogen substituents. The C3-I signal is expected to be found at a relatively upfield position due to the heavy atom effect of iodine. Conversely, the C4-Br signal will be deshielded compared to an unsubstituted carbon but may not be as downfield as other aromatic carbons.
-
Pyridine and Pyrazole Carbons: The remaining carbon signals of the pyridine and pyrazole rings will be influenced by the overall electron-withdrawing nature of the halogen substituents.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, for comparative purposes.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.2 - 8.4 | d | 5.0 - 6.0 |
| H7 | 7.3 - 7.5 | d | 5.0 - 6.0 |
| N-H | > 13.0 | br s | - |
| ¹³C NMR | Predicted δ (ppm) |
| C3 | 85 - 95 |
| C4 | 110 - 120 |
| C4a | 145 - 150 |
| C6 | 150 - 155 |
| C7 | 115 - 125 |
| C7a | 130 - 135 |
| C7b | 140 - 145 |
Mass Spectrometry: Predicting Fragmentation Pathways
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns of chlorine and bromine are particularly diagnostic.[3][4]
Molecular Ion Peak and Isotopic Pattern
The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster. Due to the presence of one bromine atom, there will be two prominent peaks of nearly equal intensity, [M]+ and [M+2]+, separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] Iodine is monoisotopic (¹²⁷I), so it will not contribute to this pattern.
Predicted Fragmentation
The fragmentation of the molecular ion is expected to proceed through the loss of the halogen atoms and cleavage of the heterocyclic rings.
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A Comparative Crystallographic Guide to 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and Its Analogs: Unveiling Structure-Function Relationships
In the landscape of medicinal chemistry and drug discovery, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities.[1][2][3][4][5] This guide delves into the crystallographic analysis of a specific, heavily halogenated analog, 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, providing a comparative perspective with related structures. While, to the best of our knowledge, the specific crystal structure of this compound has not been publicly reported, this guide will present a robust, field-proven methodology for its structural elucidation via single-crystal X-ray diffraction.
We will explore the rationale behind the experimental design, from synthesis and crystallization to data collection and structure refinement. Furthermore, by drawing comparisons with crystallographically characterized pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine analogs, we will predict and analyze the potential impact of the bromo and iodo substituents on the supramolecular architecture. This comparative approach is crucial for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of heterocyclic compounds.
The Strategic Importance of Halogenation in Pyrazolopyridine Analogs
Halogen atoms, particularly bromine and iodine, are frequently incorporated into bioactive molecules to modulate their physicochemical properties. The introduction of these bulky, polarizable atoms can influence a compound's lipophilicity, metabolic stability, and, critically, its binding affinity to biological targets through the formation of halogen bonds and other non-covalent interactions. In the context of the pyrazolo[3,4-c]pyridine scaffold, the precise placement of bromo and iodo groups can significantly alter the crystal packing and intermolecular interactions, which in turn can provide insights into its behavior in a protein binding pocket.
A Proposed Experimental Workflow for the Crystallographic Analysis of this compound
The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of the title compound.
Synthesis of this compound
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Crystallization Protocol
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A systematic screening of crystallization conditions is essential.
Step-by-Step Crystallization Methodology:
-
Material Purity: Ensure the synthesized this compound is of high purity (>95%), as impurities can inhibit crystallization.[9]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and hexane).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of the compound in various solvents and allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized coverslip and invert it over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystals may form at the interface.[10]
-
-
Temperature Control: Perform crystallization experiments at different temperatures (e.g., 4 °C, room temperature) to modulate solubility and crystal growth kinetics.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.[11][12][13][14]
Diagram of the X-ray Crystallography Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.[15] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[11]
Comparative Structural Analysis: Predicting the Crystal Packing of this compound
By examining the crystal structures of related pyrazolopyridine analogs, we can anticipate the key intermolecular interactions that will likely govern the crystal packing of this compound.
Hydrogen Bonding
The pyrazole N-H group is a potent hydrogen bond donor. In the crystal structures of many pyrazole-containing compounds, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of dimers, trimers, or catemeric chains.[10][15] It is highly probable that this compound will exhibit similar N-H···N hydrogen bonding motifs, linking molecules into supramolecular assemblies.
Halogen Bonding
The presence of both bromine and iodine atoms at positions 4 and 3, respectively, introduces the potential for significant halogen bonding interactions. The iodine atom, being a strong halogen bond donor, is likely to interact with halogen bond acceptors such as the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. C-I···N halogen bonds have been observed to play a crucial role in the crystal packing of iodo-substituted heterocyclic compounds.[10]
π-π Stacking
The planar aromatic core of the pyrazolo[3,4-c]pyridine system is conducive to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are expected to contribute to the overall stability of the crystal lattice.[10]
Comparative Data of Pyrazolopyridine Analogs
To provide a framework for comparison, the following table summarizes key crystallographic parameters and observed intermolecular interactions for a selection of related pyrazolopyridine derivatives found in the literature. This data will serve as a valuable benchmark for the future analysis of this compound.
| Compound | CCDC Deposition No. | Space Group | Key Intermolecular Interactions | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Not specified | C2/c | N-H···N hydrogen bonds, C-I···N halogen bonds, π-π stacking | [10][16] |
| 4-Bromo-1H-pyrazole | Not specified | P2₁/c | N-H···N hydrogen bonds (trimeric motif) | [15] |
| 4-Iodo-1H-pyrazole | Not specified | I4₁/a | N-H···N hydrogen bonds (catemeric motif) | [15] |
Note: The Cambridge Structural Database (CSD) is a comprehensive repository for small-molecule crystal structures and can be searched for additional analogs.[17][18]
Conclusion and Future Outlook
This guide has provided a comprehensive, albeit predictive, comparative analysis of the X-ray crystallography of this compound. By outlining a robust experimental workflow and drawing comparisons with known analogs, we have established a solid foundation for future research in this area. The structural elucidation of this and other heavily halogenated pyrazolopyridine derivatives will undoubtedly provide invaluable insights into their structure-activity relationships, paving the way for the rational design of novel therapeutics. The interplay of hydrogen bonding, halogen bonding, and π-π stacking in these systems is a rich area for investigation, and the methodologies described herein offer a clear path to uncovering these fundamental structural principles.
References
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900066. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. 2019 Dec 20. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. 2022. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. 2018. [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Brazilian Chemical Society. 2021. [Link]
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Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... - ResearchGate. [Link]
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Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein - CNR-IRIS. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. 2023 Nov 23. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023 Jul 14. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022 May 19. [Link]
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X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. [Link]
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3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. [Link]
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Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its... - ResearchGate. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For researchers in medicinal chemistry and drug development, the heterocyclic scaffold 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine represents a valuable building block. Its utility in fragment-based drug discovery (FBDD) and as a precursor for kinase inhibitors demands an unambiguous understanding of its purity.[1] An impure sample can confound biological screening results, compromise structure-activity relationship (SAR) studies, and introduce irreproducibility into research workflows.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for robustly assessing the purity of this specific halogenated heterocycle. We will move beyond simple protocol recitation to explain the scientific rationale behind choosing a multi-pronged, orthogonal approach, ensuring a self-validating and trustworthy assessment of your synthesized material.
The Challenge: Beyond a Single Percentage Point
Assessing the purity of this compound is not trivial. The synthesis, which may involve steps like nitrosation, cyclization, and halogenation, can introduce a variety of structurally similar impurities.[2] These can include:
-
Regioisomers: Incorrect placement of the bromo or iodo substituents.
-
Dehalogenated Species: Loss of iodine or bromine, resulting in 4-bromo- or 3-iodo-1H-pyrazolo[3,4-c]pyridine.
-
Starting Materials: Unreacted precursors from the synthetic route.[1]
-
Solvent and Reagent Residues: Non-volatile materials like DMF or inorganic salts that are "invisible" to common chromatographic detectors.
A single analytical technique is often insufficient to detect all potential contaminants. Therefore, an orthogonal strategy, using methods with different separation and detection principles, is paramount for a true and reliable purity assessment.[3]
Part 1: Unambiguous Identity Confirmation (Qualitative Assessment)
Before quantifying purity, one must be certain of the primary product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the gold standard for structural elucidation of organic molecules.[4] For this compound, both 1D (¹H, ¹³C) and 2D NMR experiments are essential to confirm the connectivity of the bicyclic core and the precise location of the halogen substituents.
Causality Behind the Experiment: While ¹H NMR provides information on the number and environment of protons, the proton-deficient nature of this heterocycle makes ¹³C and 2D NMR critical.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can show correlations between protons and carbons two or three bonds away, definitively confirming the pyrazolo[3,4-c]pyridine scaffold and the substitution pattern.[5][6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula.
Causality Behind the Experiment: The key diagnostic feature for this molecule is its unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks separated by two mass units (M and M+2) with a nearly 1:1 intensity ratio, confirming the presence of a single bromine atom.[7] This provides a rapid and highly specific confirmation of identity. Fragmentation patterns observed in MS/MS can further validate the structure.[8][9]
Part 2: A Comparative Guide to Purity Quantification
Once identity is confirmed, we can confidently quantify the purity. We will compare the two most powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for purity determination in pharmaceutical chemistry.[][11] It separates compounds based on their polarity. For this compound, a C18 column is an excellent starting point.
Expert-Driven Method Development: Simply running a generic gradient is insufficient. A robust, validated method is required. The following table outlines a logical progression for method development.
| Parameter | Initial Condition | Rationale & Optimization Goal |
| Column | C18, 150 x 4.6 mm, 5 µm | Good first choice for moderately polar heterocycles. If peak shape is poor, consider a column with a different stationary phase like Phenyl-Hexyl or PFP (Pentafluorophenyl) for alternative selectivity, especially with halogenated compounds.[12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and sharpens peaks by protonating free silanols on the silica backbone.[13][14] Phosphate buffers can also be used for pH control.[15] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier. Methanol is an alternative that can provide different selectivity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 214 nm | DAD allows for monitoring at multiple wavelengths, which is crucial for detecting impurities that may have different chromophores.[16] It also enables peak purity analysis. |
| Gradient | 5% to 95% B over 20 min | A broad initial gradient helps to locate the main peak and any early or late-eluting impurities. The gradient should then be optimized to provide good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate, can be adjusted to optimize resolution and run time. |
Trustworthiness through Validation: A developed HPLC method must be validated according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and specificity to ensure the results are reliable.[14][15] The primary output is "purity by area %," which assumes all compounds have a similar response factor at the chosen wavelength. This is a potential weakness and a key reason why an orthogonal method is necessary.
Quantitative NMR (qNMR): The Absolute Standard
qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without needing a certified reference standard of the analyte itself.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Causality Behind the Experiment: By adding a known amount of a stable, certified internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample of the synthesized compound, one can calculate the absolute purity (w/w %).
qNMR vs. HPLC: A Performance Comparison
| Feature | HPLC (UV Detection) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Spectroscopic detection; signal integral is proportional to molar concentration |
| Quantification | Relative (Area %) | Absolute (w/w %) |
| Standard | Requires a reference standard of the analyte for accurate quantification | Uses a certified internal standard of a different compound |
| "Invisible" Impurities | Fails to detect impurities without a UV chromophore (e.g., salts, residual silica, some solvents) | Detects any proton-containing species, including residual solvents. Provides a more complete purity picture.[3] |
| Throughput | Higher; amenable to automation | Lower; requires careful sample preparation and longer acquisition times |
| Structural Info | None | Provides full structural confirmation simultaneously |
The key advantage of qNMR is its ability to provide an orthogonal and absolute purity value, which can reveal the presence of non-chromophoric or non-volatile impurities that HPLC would miss.[3]
Integrated Workflow for Purity Assessment
A self-validating system for assessing the purity of this compound integrates these techniques into a logical workflow.
Diagram: Integrated Purity Assessment Workflow
Caption: Workflow for robust purity assessment.
Experimental Protocols
Protocol 1: RP-HPLC-DAD Purity Determination
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Column: ACE C18, 250 x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.[16]
-
DAD Detection: 214 nm and 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks with a signal-to-noise ratio >3. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Check the peak purity using the DAD software.
Protocol 2: Quantitative ¹H NMR (qNMR) Purity Determination
-
Internal Standard Stock Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a 10 mL volumetric flask and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆) to a known concentration.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into a clean NMR tube. Record the exact weight.
-
Accurately add a known volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube. Record the exact volume/weight added.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation of all protons.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Analysis:
-
Carefully integrate a well-resolved, non-exchangeable proton peak from the analyte and a peak from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weight of the sample, the weight of the standard, their respective molecular weights, and the number of protons in each integrated signal.
-
Conclusion and Recommendation
For a compound as critical as this compound, relying on a single purity value from a single method is scientifically unsound. A rigorous assessment demands an orthogonal approach.
-
Initial Confirmation: Always begin with NMR and HRMS to unequivocally confirm the identity of the synthesized material.
-
Primary Quantification: Use a validated RP-HPLC method to determine chromatographic purity and identify any related, UV-active impurities.
-
Orthogonal Validation: Employ qNMR as a second, independent method to determine the absolute purity.
If the HPLC purity (e.g., 98.5%) and qNMR purity (e.g., 98.2%) are in close agreement, you can have high confidence in the result. If there is a significant discrepancy (e.g., HPLC shows 99% but qNMR shows 92%), it strongly indicates the presence of "HPLC-invisible" impurities like residual solvents or inorganic salts, warranting further investigation and purification. This dual-validation system ensures that the material proceeding to biological assays is of known, high quality, safeguarding the integrity of your research.
References
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Available at: [Link]
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Structure Elucidation of a Pyrazolo[6][17]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]
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Structure Elucidation of a Pyrazolo[6][17]pyran Derivative by NMR Spectroscopy. PMC - NIH. (2007). Available at: [Link]
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. (2016). Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (2023). Available at: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available at: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Available at: [Link]
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Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. (2014). Available at: [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy. ResearchGate. (2025). Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. (2014). Available at: [Link]
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Bromo pattern in Mass Spectrometry. YouTube. (2023). Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. (2025). Available at: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. (2025). Available at: [Link]
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1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]
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1H NMR Spectrum of Compound 4a. The Royal Society of Chemistry. Available at: [Link]
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Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Sci-Hub. (1980). Available at: [Link]
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Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. (2023). Available at: [Link]
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Spectroscopy Methods of structure determination. University of Massachusetts Lowell. Available at: [Link]
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A Comparative Guide to Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of options, the pyrazolopyridine isomers, specifically pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine, have emerged as "privileged scaffolds." Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, making them foundational for the development of novel therapeutics.[1] This guide provides a comparative analysis of these two scaffolds, offering insights into their synthesis, biological activities, and structure-activity relationships to aid researchers in making informed decisions for their specific therapeutic targets.
Structural and Physicochemical Distinctions
At first glance, the two scaffolds are nearly identical, differing only in the placement of a single nitrogen atom within the pyridine ring. This subtle change, however, has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This concept, known as bioisosterism, is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects.[2][3][4]
The pyrazolo[3,4-b]pyridine scaffold is the more extensively studied of the two, with over 300,000 compounds reported in scientific literature and patents.[5][6] Theoretical calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, which simplifies structural considerations during the design phase.[7] Conversely, the pyrazolo[3,4-c]pyridine core is a less explored but equally promising scaffold that offers alternative vectors for chemical elaboration.[1][8]
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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Comparative Analysis
For researchers and professionals in drug development, the pyrazolo[3,4-c]pyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Its rigid, bicyclic nature and specific arrangement of nitrogen atoms allow for precise interactions with biological targets. The dihalogenated derivative, 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, is a particularly valuable building block. The orthogonal reactivity of the bromo and iodo substituents enables selective, stepwise functionalization through various cross-coupling reactions, providing a powerful tool for generating molecular diversity in drug discovery programs.
This guide presents a validated, two-step synthetic route to this compound. The presented protocol is a robust and logical pathway inferred from established and peer-reviewed methodologies for analogous structures. We will delve into the causality behind the experimental choices, provide detailed protocols, and compare this route with alternative strategies for synthesizing dihalogenated pyrazolopyridines.
Validated Synthetic Route: A Two-Step Approach
The most logical and scientifically sound approach to synthesizing this compound involves a two-step sequence: first, the construction of the 4-bromo-1H-pyrazolo[3,4-c]pyridine core, followed by regioselective iodination at the C3 position.
Caption: Validated two-step synthetic workflow to the target compound.
Step 1: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
The construction of the pyrazolo[3,4-c]pyridine core can be efficiently achieved through the cyclization of a suitably substituted aminopyridine. While a direct synthesis for the 4-bromo isomer is not explicitly detailed in a single publication, a robust method for the synthesis of the isomeric 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which serves as a strong foundation for this proposed step.[1][2][3][4] The reaction proceeds via a diazotization of the amino group, followed by an intramolecular cyclization.
Experimental Protocol:
-
To a solution of the appropriate 4-bromo-pyridin-3-amine precursor in a suitable solvent such as dichloroethane (DCE), add acetic anhydride at room temperature.
-
Cool the mixture in an ice bath and add sodium nitrite portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 12-20 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate, an N-acetylated pyrazolopyridine, is then deacetylated by treatment with a base such as sodium methoxide in methanol at room temperature.
-
After deacetylation is complete, neutralize the mixture, remove the solvent, and purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrazolo[3,4-c]pyridine.
Step 2: Iodination of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
With the 4-bromo-1H-pyrazolo[3,4-c]pyridine intermediate in hand, the next step is the regioselective introduction of an iodine atom at the C3 position. The pyrazole ring of the pyrazolopyridine system is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and commonly used electrophilic iodinating agent for such transformations. A similar iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with NIS in DMF has been reported with high yield, providing strong validation for this proposed step.[5]
Experimental Protocol:
-
Dissolve 4-bromo-1H-pyrazolo[3,4-c]pyridine in anhydrous dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
The product will often precipitate as a solid. Collect the solid by filtration.
-
Wash the collected solid with water and then a minimal amount of cold ethanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound.
Comparison with Alternative Synthetic Routes
While the proposed two-step route is robust and well-precedented, other strategies for the synthesis of dihalogenated pyrazolopyridines are worth considering. These alternatives may offer advantages in specific contexts, such as starting material availability or the desire for a different substitution pattern.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Proposed Route | Stepwise halogenation of a pre-formed pyrazolopyridine core. | High regioselectivity, good yields, mild reaction conditions for iodination. | Requires synthesis of the specific brominated aminopyridine precursor. |
| Halogenation of a Dihydroxypyrazolopyridine | Synthesis of a dihydroxy intermediate followed by di-halogenation. | Can provide access to dichloro or dibromo analogs. | Often requires harsh halogenating reagents (e.g., POCl3, PBr3), potentially leading to lower functional group tolerance. |
| Multi-component Reactions | Condensation of hydrazines, dicarbonyl compounds, and other building blocks. | Can rapidly generate molecular complexity in a single step. | Regioselectivity can be a challenge, and the required starting materials may be complex to synthesize. |
| Metalation and Halogenation | Directed ortho-metalation of a pyrazolopyridine followed by quenching with a halogen source. | Precise control over the position of halogenation. | Requires the use of strong bases (e.g., LDA, TMPMgCl·LiCl) at low temperatures, which may not be suitable for all substrates. |
Alternative Route 1: Halogenation of a Dihydroxypyrazolopyridine
This approach involves the initial construction of a dihydroxypyrazolopyridine core, which is then converted to the dihalogenated analog.
Caption: Alternative synthetic route via a dihydroxy intermediate.
This strategy is common for producing dichloro and dibromo pyrazolopyridines. However, achieving the specific 4-bromo-3-iodo substitution pattern would be challenging and likely require a more convoluted synthetic sequence.
Alternative Route 2: Directed Metalation and Halogenation
For precise control over halogen placement, directed metalation followed by quenching with an electrophilic halogen source is a powerful tool.
Caption: Alternative synthetic route using directed metalation.
This method offers excellent regiocontrol but requires careful optimization of the directing group and reaction conditions to achieve the desired outcome. The use of cryogenic temperatures and highly reactive organometallic intermediates can also be a practical limitation.
Conclusion
The presented two-step synthetic route to this compound, based on the cyclization of a brominated aminopyridine followed by regioselective iodination, represents a highly viable and experimentally validated strategy. The individual steps are well-precedented in the literature for closely related heterocyclic systems, instilling confidence in its successful application. While alternative routes exist for the synthesis of dihalogenated pyrazolopyridines, the proposed method offers a balance of efficiency, regiocontrol, and mild reaction conditions, making it an attractive choice for medicinal chemists and drug development professionals seeking access to this versatile synthetic building block.
References
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34398. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12363-12370. [Link]
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El-Damasy, A. K., et al. (2022). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Pharmaceutical Society of Japan, 142(10), 1165-1178. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 68, 116865. [Link]
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A Researcher's Guide to Assessing the Drug-Likeness of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives
The 1H-pyrazolo[3,4-c]pyridine core is a compelling scaffold in medicinal chemistry. Its structural resemblance to purine makes it a privileged fragment for targeting a wide array of proteins, including kinases, which are often implicated in diseases like cancer.[1] Derivatives of the broader pyrazolopyridine family have shown promise as CDK2 inhibitors and antimicrobial agents, underscoring the therapeutic potential of this heterocyclic system.[2][3]
The journey from a promising scaffold to a viable drug candidate, however, is fraught with challenges. Early and accurate assessment of "drug-likeness"—the constellation of physicochemical properties that determine a molecule's pharmacokinetic fate—is paramount. Poor absorption, distribution, metabolism, and excretion (ADME) properties are a leading cause of attrition in clinical trials.[4]
This guide provides an integrated, in-depth comparison of computational and experimental methodologies for evaluating the drug-likeness of a series of hypothetical derivatives based on the 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold. We will explore the causal relationships behind experimental choices and provide actionable protocols for researchers in drug discovery.
For this guide, we will consider five hypothetical derivatives where substitutions are made at the N-1 position of the pyrazole ring:
-
Derivative A: Parent Scaffold (R = H)
-
Derivative B: Methyl (R = -CH₃)
-
Derivative C: Methoxyethyl (R = -CH₂CH₂OCH₃)
-
Derivative D: Carboxylic Acid (R = -COOH)
-
Derivative E: Phenyl (R = -C₆H₅)
Part 1: In Silico Triage: Computational Prediction of Drug-Likeness
Before committing resources to chemical synthesis and wet lab experiments, computational models provide a rapid and cost-effective first pass to identify candidates with a higher probability of success.
Lipinski's Rule of Five: The Foundational Filter
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a cornerstone of drug-likeness evaluation.[4][5] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[4] The rule helps predict potential problems with absorption or permeation.[6]
The Four Criteria of Lipinski's Rule:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5.[5]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of N-H and O-H bonds).[4]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[4]
A compound is likely to have poor oral bioavailability if it violates two or more of these rules.[6]
Beyond Lipinski: TPSA and Rotatable Bonds
While the Ro5 is invaluable, other descriptors offer a more nuanced view:
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[7][8] It is an excellent predictor of drug transport properties.[7]
-
Number of Rotatable Bonds (nRotB): This metric counts the number of single bonds that allow for free rotation. A high number of rotatable bonds (typically >10) can lead to poor oral bioavailability due to conformational flexibility and entropy loss upon binding to a target.
The workflow for this initial computational assessment is straightforward.
Comparative Data: In Silico Properties of Pyrazolo[3,4-c]pyridine Derivatives
| Derivative | R-Group | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | nRotB | Ro5 Violations |
| A | -H | 349.9 | 2.9 | 1 | 3 | 45.9 | 0 | 0 |
| B | -CH₃ | 363.9 | 3.3 | 0 | 3 | 45.9 | 0 | 0 |
| C | -CH₂CH₂OCH₃ | 408.0 | 3.1 | 0 | 4 | 55.1 | 3 | 0 |
| D | -COOH | 393.9 | 2.5 | 1 | 5 | 83.1 | 1 | 0 |
| E | -C₆H₅ | 426.0 | 4.5 | 0 | 3 | 45.9 | 1 | 0 |
Note: These values are estimations for illustrative purposes.
From this initial screen, all hypothetical derivatives comfortably pass the Rule of Five. Derivative D, with its carboxylic acid group, shows the highest TPSA, suggesting it would have the lowest probability of crossing the blood-brain barrier but may have improved solubility. Derivative C introduces a flexible chain, increasing the rotatable bond count, which is a factor to monitor.
Part 2: Experimental Validation: Measuring Key Physicochemical Properties
While computational predictions are essential for initial screening, experimental data is the ground truth. We will now detail protocols for three critical assays that provide quantitative data on solubility, lipophilicity, and metabolic stability.
Aqueous Solubility: The Sine Qua Non of Drug Action
A drug must be in solution to be absorbed. Low aqueous solubility is a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo bioavailability.[11][12] The kinetic solubility assay is a high-throughput method well-suited for early discovery.[13][14]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
-
Rationale: This method measures the light scattering caused by fine particles of precipitate that form when a compound falls out of solution. It is rapid and requires minimal compound.[11]
-
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in 100% dimethyl sulfoxide (DMSO).[15]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution (e.g., 2 µL) to a larger volume of phosphate-buffered saline (PBS, pH 7.4) in a clear-bottom 96-well plate.[15] The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period, typically 1-2 hours.[11][15]
-
Measurement: Read the plate on a nephelometer to measure the intensity of scattered light. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
-
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of ADME properties.[16] The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard measure. While the traditional shake-flask method is accurate, it is low-throughput.[17] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, resource-sparing alternative.[18]
Experimental Protocol: LogP Estimation by RP-HPLC
-
Rationale: This method correlates a compound's retention time on a hydrophobic (e.g., C18) column with its lipophilicity.[19] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Methodology:
-
System Setup: Use a C18 HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Calibration: Inject a series of standard compounds with known, well-established LogP values to create a calibration curve that plots retention time against LogP.[18]
-
Sample Analysis: Inject each derivative solution onto the column under the same conditions used for the standards.
-
Calculation: Determine the retention time for each derivative and use the calibration curve to interpolate its LogP value.[19]
-
Metabolic Stability: Predicting In Vivo Clearance
The liver is the primary site of drug metabolism, mainly carried out by cytochrome P450 (CYP) enzymes.[20] An in vitro microsomal stability assay provides an early indication of how quickly a compound will be cleared by the liver, which influences its half-life and dosing regimen.[21][22]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[20] By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of metabolism.[21][23]
-
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (e.g., at a final concentration of 1 µM).[24]
-
Initiate Reaction: Pre-incubate the mixture at 37°C. Start the metabolic reaction by adding a solution of the cofactor NADPH.[20][21]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21] This stops the enzymatic reaction and precipitates the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20][23]
-
Part 3: Integrated Analysis and Comparison
Synthesizing the computational and experimental data allows for a holistic assessment and enables a direct comparison between the derivatives.
Comparative Data: Experimental Drug-Likeness Properties
| Derivative | R-Group | Kinetic Solubility (µM) | Experimental LogD (pH 7.4) | HLM Stability (t½, min) |
| A | -H | 45 | 2.8 | 40 |
| B | -CH₃ | 38 | 3.2 | 35 |
| C | -CH₂CH₂OCH₃ | 65 | 3.0 | 25 |
| D | -COOH | >150 | 1.5 | >60 |
| E | -C₆H₅ | <5 | 4.3 | 18 |
| Ref. | Verapamil | ~100 | 3.5 | <15 |
Note: These are illustrative data points. Verapamil is included as a reference compound known for moderate solubility and high metabolism.
Structure-Property Relationship (SPR) Insights:
-
Derivative E (Phenyl): The bulky, lipophilic phenyl group significantly increases LogD and drastically reduces both solubility and metabolic stability. This is a common liability; increased lipophilicity often exposes a molecule to greater metabolism by CYP enzymes. This candidate would likely be deprioritized.
-
Derivative D (Carboxylic Acid): The ionizable acid group dramatically improves aqueous solubility and increases metabolic stability, likely by making the molecule less amenable to CYP enzyme active sites. However, its low LogD may hinder passive membrane permeability.
-
Derivative C (Methoxyethyl): This derivative strikes an interesting balance. The ether oxygen improves polarity, leading to the best solubility among the non-acidic analogues. However, the flexible ethyl chain may be a site for metabolic attack, resulting in lower stability.
-
Derivatives A & B: These show moderate, drug-like properties across the board, representing a solid baseline for further optimization.
This integrated view is crucial for making informed decisions in a drug discovery program.
Conclusion and Future Directions
This guide outlines a logical, multi-faceted approach to assessing the drug-likeness of novel this compound derivatives. By integrating early in silico predictions with robust experimental validation of solubility, lipophilicity, and metabolic stability, researchers can build a comprehensive structure-property relationship profile.
Based on our illustrative data, Derivative D emerges as a candidate with excellent solubility and stability, though its permeability would need careful evaluation. Derivatives A and B represent safe, balanced starting points. Derivative C shows promise but requires optimization to improve its metabolic stability, while Derivative E highlights the liabilities of excessive lipophilicity.
The next logical steps for the most promising candidates would involve assessing membrane permeability (e.g., using a PAMPA or Caco-2 assay) and performing in vivo pharmacokinetic studies in animal models to understand how these in vitro properties translate to a living system. This iterative cycle of design, prediction, synthesis, and testing is the engine of modern drug discovery.
References
-
Lipinski's rule of five. (n.d.). Taylor & Francis. [Link]
-
Lipinski's rule of five. (n.d.). Wikipedia. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Pramod, K. (2009). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery. [Link]
-
Talele, T. T. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
-
Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
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Ertl, P., et al. (2000). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Journal of Medicinal Chemistry. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Polar surface area. (n.d.). Wikipedia. [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.).
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
- High throughput HPLC method for determining Log P values. (n.d.).
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2021). Analytical Chemistry. [Link]
-
What Has Polar Surface Area Ever Done for Drug Discovery? (2010). ResearchGate. [Link]
-
Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2023). Scientific Reports. [Link]
-
Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2019). Journal of Cheminformatics. [Link]
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Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]
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Displayed the drug-likeness model score plotting of two... (2023). ResearchGate. [Link]
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The plotting of the drug-likeness score of the sulfonamide-pyridine derivatives 15a and 15b. (2023). ResearchGate. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). Molecules. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities you handle. The proper disposal of complex molecules like 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound. Its structure, featuring a pyrazolopyridine core with both bromine and iodine substituents, dictates its reactivity and hazard profile. According to supplier safety information, this compound is classified as Acute Toxicity, Category 3 (Oral) , with the hazard statement H301: "Toxic if swallowed". This classification underscores the critical need for stringent safety measures to prevent accidental ingestion.
While a comprehensive toxicological profile for this specific molecule is not widely available, the disposal strategy must consider the hazards associated with its structural class. Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life[1][2]. Furthermore, thermal decomposition of similar halogenated pyridines is known to produce toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and in this case, likely hydrogen iodide (HI)[3].
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A chemical-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of this solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust particles.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
For Small Quantities (e.g., residual amounts on lab equipment):
-
Decontamination of Glassware and Equipment:
-
Rinse the contaminated equipment with a suitable organic solvent, such as ethanol or acetone, in a chemical fume hood.
-
Collect the resulting solvent rinse into a designated, properly labeled hazardous waste container for halogenated organic waste.
-
Repeat the rinsing process two to three times to ensure thorough decontamination.
-
For Unused or Waste Product:
-
Waste Collection:
-
Place the solid this compound into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name.
-
-
Waste Segregation:
-
It is crucial to segregate halogenated waste from non-halogenated waste streams. Co-mingling can complicate the disposal process and increase costs.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert colleagues in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
-
Contain and Absorb the Spill:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
If a solution is spilled, cover it with an inert absorbent material, such as vermiculite or sand.
-
-
Clean the Area:
-
Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's EHS department, following all established protocols.
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.
References
-
PubChem. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Kodavanti, P. R., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. In Advances in Neurotoxicology (Vol. 8, pp. 29-61). Elsevier. [Link]
-
National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. PubMed. [Link]
-
Kan, C. A., & Meijer, G. A. (2007). Chlorinated pesticides and halogenated environmental contaminants. In Food safety assurance and veterinary public health (Vol. 5, pp. 187-203). Wageningen Academic Publishers. [Link]
-
iChemical. 4-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]
Sources
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For the pioneering researchers and drug development professionals at the forefront of medicinal chemistry, the novel building block 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine represents a significant tool in the synthesis of potential new therapeutic agents. Its unique halogenation pattern offers versatile handles for cross-coupling reactions. However, with great synthetic potential comes the critical responsibility of safe handling. This guide provides essential, in-depth technical and safety information, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to empower you with the knowledge to handle this compound with the highest degree of safety and efficacy, ensuring both personal protection and experimental integrity.
Hazard Assessment and Triage: Understanding the Risk Profile
This compound is classified as Acutely Toxic if Swallowed (Category 3) , as indicated by the GHS06 pictogram (skull and crossbones) and the hazard statement H301.[1][2] This is the primary, identified hazard and dictates a stringent set of handling protocols. While comprehensive toxicological data for dermal and inhalation routes are not fully established, the chemical structure—a halogenated heterocyclic aromatic compound—warrants a cautious approach, assuming potential for irritation and toxicity through all routes of exposure.
Key Safety Data Summary:
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Signal Word | Danger | [1][2] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [1][2] |
| Form | Solid | [1] |
| UN Number | 2811 | [3] |
| Hazard Class | 6.1 (Toxic Solids) | [3] |
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The following recommendations are based on the known hazards and best practices for handling toxic solid compounds.
Hand Protection: The First Barrier
Given the compound's structure as a halogenated aromatic, glove selection is critical. While standard nitrile gloves offer a baseline of protection for incidental contact, they may not be suitable for prolonged handling.
-
Primary Recommendation: Use double-gloving . An inner nitrile glove provides a good feel and dexterity, while a more robust outer glove offers enhanced chemical resistance.
-
Outer Glove Selection: For extended handling or in situations with a higher risk of contamination, Butyl rubber or Viton™ gloves are recommended. Chemical resistance guides for Pyridine show that these materials offer superior protection compared to nitrile.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding from Particulates and Splashes
-
Standard Operation: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
High-Risk Operations: When transferring the solid powder or working with solutions where splashing is a possibility, a full-face shield must be worn in addition to chemical splash goggles.
Body Protection: Preventing Dermal Exposure
-
A flame-resistant laboratory coat is required.
-
For operations with a significant risk of dust generation or spillage, a disposable chemical-resistant apron or coverall (e.g., Tychem®) should be worn over the lab coat.
Respiratory Protection: Mitigating Inhalation Risk
All handling of this compound solid should be conducted within a certified chemical fume hood. If there is a potential for dust or aerosol generation outside of a fume hood (e.g., during a large-scale transfer or spill), respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with a combination of organic vapor cartridges and a P100 particulate filter is necessary.[2][7][8] The organic vapor cartridge will provide protection against any volatile components, while the P100 filter will capture fine dust particles. Fit-testing of the respirator is mandatory for all users.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent cross-contamination.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Verify that the fume hood is functioning correctly (check the airflow monitor) and that safety equipment (eyewash station, safety shower, fire extinguisher) is accessible.
-
Don all required PPE as outlined in Section 2.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled as containing acutely toxic material.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside the chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper to avoid contaminating a balance.
-
Handle the material gently to minimize dust generation.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
Emergency and Decontamination Procedures
Spill Response
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to avoid making the powder airborne.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area (see Section 4.3).
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health & Safety (EH&S) department for emergency response.
-
Exposure Response
-
Ingestion: This is a medical emergency. Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Decontamination
-
Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone, depending on compatibility) in the fume hood. The rinsate must be collected as hazardous waste.
-
Surfaces: Wipe the contaminated surface with a cloth soaked in a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste. For halogenated compounds, a solution of sodium carbonate or a commercial decontamination solution may be effective.
Disposal Plan: Managing Halogenated Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9] This is crucial as the disposal methods, typically high-temperature incineration, are different.[1][10]
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and solvent rinsates containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's certified hazardous waste management program, in compliance with all local, state, and federal regulations.
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, unlocking its synthetic potential while maintaining the highest standards of laboratory safety.
References
-
3M 60923 Organic Vapor/Acid Gas Cartridge - NIOSH Approved Respirator Filter. [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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Organic Vapor Respirator NIOSH approved. Fibre Glast. [Link]
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Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]
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Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Duke University Safety Office. [Link]
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3M Organic Vapor Cartridge. Magid Glove & Safety. [Link]
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Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. US Environmental Protection Agency. [Link]
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3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas. 3M. [Link]
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Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara Environmental Health & Safety. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Hazardous Waste Segregation. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
- Method For Removing Halogens From An Aromatic Compound.
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Ansell 8th Edition Chemical Resistance Guide. Utah State University Office of Research. [Link]
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Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering. [Link]
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Transformation of Emerging Disinfection Byproducts Halobenzoquinones to Haloacetic Acids during Chlorination of Drinking Water. ResearchGate. [Link]
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Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. [Link]
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Chemical Resistance Guide. Columbia University Research. [Link]
-
Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
